5-Bromo-2-difluoromethoxy-4-fluorophenol
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQBLBFVYRYXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-difluoromethoxy-4-fluorophenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol
This technical guide provides a detailed overview of a proposed synthetic pathway for this compound, a halogenated and difluoromethoxylated phenol derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It outlines the synthetic strategy, experimental protocols, and quantitative data for the key transformations.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The proposed pathway commences with the bromination of commercially available 2,5-difluorophenol to yield the key intermediate, 4-Bromo-2,5-difluorophenol. Subsequent O-difluoromethylation of this intermediate affords the final target compound. This approach is strategic as it introduces the bromine substituent regioselectively prior to the difluoromethylation of the phenolic hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis pathway. The yield for the second step is an estimate based on similar reactions reported in the literature for the difluoromethylation of substituted phenols.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1 | Bromination | 2,5-Difluorophenol | Bromine | Chloroform | 0°C to 20°C | 3 h | 81.05% |
| 2 | O-Difluoromethylation | 4-Bromo-2,5-difluorophenol | S-(Difluoromethyl)sulfonium salt, LiOH | Acetonitrile/Water | Room Temp. | 12 h | ~70-80% (Est.) |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,5-difluorophenol
This procedure follows a known method for the bromination of 2,5-difluorophenol[1].
Materials:
-
2,5-Difluorophenol (5.0 g, 38.4 mmol)
-
Bromine (6.14 g, 38.4 mmol)
-
Chloroform (100 mL)
-
Sodium thiosulfate solution (20 mL)
-
Ethyl acetate (30 mL)
-
Water (50 mL)
-
Brine solution (20 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 100 mL of chloroform.
-
To the stirred solvent, 2,5-difluorophenol (5.0 g, 38.4 mmol) is added.
-
The solution is cooled to 0°C in an ice bath.
-
Bromine (6.14 g, 38.4 mmol) is added to the reaction mixture at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the addition of sodium thiosulfate solution (20 mL).
-
The mixture is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with water (50 mL) followed by brine solution (20 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the product.
Product: 4-Bromo-2,5-difluorophenol (6.5 g, 81.05% yield) as a solid.
Step 2: Synthesis of this compound
This is a proposed procedure adapted from a general method for the difluoromethylation of phenols using a bench-stable S-(difluoromethyl)sulfonium salt[2][3].
Materials:
-
4-Bromo-2,5-difluorophenol (e.g., 1.0 g, 4.78 mmol)
-
S-(Difluoromethyl)sulfonium salt (e.g., 1.5 equivalents)
-
Lithium hydroxide (LiOH) (e.g., 2.0 equivalents)
-
Acetonitrile (or other suitable solvent)
-
Water
Procedure:
-
To a solution of 4-Bromo-2,5-difluorophenol in a suitable solvent such as acetonitrile, add the S-(difluoromethyl)sulfonium salt.
-
Add an aqueous solution of lithium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for an appropriate duration (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The structure of the final product, this compound, would be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the aromatic protons and the characteristic triplet of the -OCF₂H group.
-
¹³C NMR: To identify the carbon signals of the aromatic ring and the difluoromethoxy group.
-
¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms on the aromatic ring and in the difluoromethoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Conclusion
The synthesis of this compound is presented as a two-step sequence involving bromination followed by O-difluoromethylation. This pathway utilizes readily available starting materials and established chemical transformations. The provided experimental protocols offer a practical guide for the synthesis of this complex fluorinated phenol, which may serve as a valuable building block in the development of new pharmaceutical and agrochemical agents. Further optimization of the difluoromethylation step may be required to maximize the yield of the final product.
References
In-Depth Technical Guide: 5-Bromo-2-difluoromethoxy-4-fluorophenol (CAS No. 1805023-78-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding 5-Bromo-2-difluoromethoxy-4-fluorophenol. Due to the limited availability of detailed experimental data and research publications on this specific compound, this guide provides foundational information and illustrative examples based on related chemical structures. Researchers should validate all information and protocols before use.
Core Compound Information
This compound is a halogenated aromatic phenol. Its structure, featuring a bromine atom, a difluoromethoxy group, and a fluorine atom on the phenol ring, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive site for cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1805023-78-2 | [1] |
| Molecular Formula | C₇H₄BrF₃O₂ | [2] |
| Molecular Weight | 257.01 g/mol | [2] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 1 | - |
| Topological Polar Surface Area | 29.5 Ų | - |
Note: Some properties are calculated and have not been experimentally verified in publicly available literature.
Synthesis and Experimental Protocols
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized synthetic pathway for the preparation of a brominated fluorophenol, which could be adapted for the synthesis of the target compound. This is a conceptual workflow and has not been experimentally validated for this compound.
Biological Activity and Signaling Pathways
As of the latest literature search, there is no publicly available information on the biological activity or the role of this compound in any specific signaling pathways. Halogenated phenols are a broad class of compounds with diverse biological activities, and further research is required to determine the specific effects of this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related compounds, it should be handled with care in a well-ventilated laboratory environment.[3][4][5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[3][4][5]
General Handling Precautions for Related Bromophenols:
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Inhalation: May cause respiratory tract irritation.
Conclusion and Future Directions
This compound is a chemical intermediate with potential applications in research and development, particularly in the synthesis of complex organic molecules. The lack of comprehensive public data on its properties, synthesis, and biological activity highlights an opportunity for further investigation. Researchers interested in this compound are encouraged to perform detailed characterization and biological screening to unlock its potential. The development of a robust and scalable synthetic protocol would be a crucial first step in facilitating such research.
References
Technical Guide: Structure Elucidation of 5-Bromo-2-difluoromethoxy-4-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the structure elucidation of 5-Bromo-2-difluoromethoxy-4-fluorophenol is not publicly available in the searched scientific literature. This guide has been constructed using predicted spectroscopic data based on the analysis of structurally similar compounds. The purpose is to provide an in-depth illustration of the structure elucidation workflow and data interpretation methodology for a molecule of this nature.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of bromine, fluorine, and a difluoromethoxy group imparts unique electronic and lipophilic properties to the molecule. Accurate structure elucidation is the cornerstone of its chemical characterization, ensuring its identity and purity for any subsequent research or development.
This technical guide outlines the comprehensive analytical workflow for the structural confirmation of this compound. We will detail the key experimental techniques, present the expected data in a structured format, and illustrate the logical flow of data interpretation.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented below. These values are estimated based on computational models and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₄BrF₃O₂ |
| Molecular Weight | 275.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 55-60 °C |
| Boiling Point | ~250 °C at 760 mmHg |
| pKa | ~7.5 |
Experimental Protocols
The structure elucidation of a novel compound like this compound involves a multi-technique analytical approach.
Synthesis and Purification
A plausible synthetic route to this compound could involve the difluoromethylation of 5-bromo-2,4-difluorophenol.
Protocol:
-
To a solution of 5-bromo-2,4-difluorophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate).
-
Introduce a difluoromethylating agent, such as chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate, under controlled temperature and pressure.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron ionization (EI) would be employed to determine the accurate mass and elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory for a solid sample.
Data Interpretation and Structure Elucidation
The following sections detail the predicted spectroscopic data and their interpretation to confirm the structure of this compound.
Mass Spectrometry
The mass spectrum provides the molecular weight and elemental composition.
Table 1: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z [M+H]⁺ | Elemental Composition |
| HRMS | ESI | 274.9436 | C₇H₄BrF₃O₂ |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected, showing two major peaks separated by 2 Da.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1150 | Strong | C-O-C stretch (aryl ether) |
| 1100-1000 | Strong | C-F stretch (difluoromethoxy) |
| 800-600 | Strong | C-Br stretch |
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
4.3.1. ¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.3 | d | 1H | J(H,F) ≈ 8 | H-6 |
| ~6.8 | t | 1H | J(H,F) ≈ 72 | -OCHF₂ |
| ~5.5 | s (broad) | 1H | - | -OH |
4.3.2. ¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d) | C-4 (coupled to F) |
| ~145 (d) | C-2 (coupled to F) |
| ~125 | C-6 |
| ~118 (t) | -OCHF₂ (coupled to 2F) |
| ~115 (d) | C-5 (coupled to F) |
| ~110 | C-1 |
| ~105 (d) | C-3 (coupled to F) |
4.3.3. ¹⁹F NMR Spectroscopy
Table 5: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 | d | J(F,H) ≈ 72 | -OCHF₂ |
| ~ -120 | s | - | F-4 |
Visualization of the Elucidation Workflow
The logical process of combining data from different analytical techniques to confirm the chemical structure is crucial.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The comprehensive analysis of spectroscopic data from mass spectrometry, infrared spectroscopy, and multinuclear NMR provides a cohesive and unambiguous confirmation of the chemical structure of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high-confidence assignment of the molecular formula, functional groups, and atomic connectivity. This rigorous characterization is essential for the advancement of research and development involving this compound.
An In-depth Technical Guide on 5-Bromo-2-difluoromethoxy-4-fluorophenol and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical document addresses the inquiry for data regarding 5-Bromo-2-difluoromethoxy-4-fluorophenol. Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for this exact molecule. This suggests that this compound may be a novel compound or one that is not widely documented in public-domain resources.
In lieu of data for the requested compound, this guide provides an in-depth overview of structurally similar molecules. The provided information aims to serve as a valuable resource by detailing the physicochemical properties and synthetic methodologies of closely related brominated and fluorinated phenols. This comparative data can offer insights into the anticipated characteristics and potential synthetic routes for this compound.
Comparative Physicochemical Data of Related Phenolic Compounds
To facilitate comparative analysis, the following table summarizes key quantitative data for structurally related compounds. The primary differences lie in the nature and position of the fluorine-containing substituents.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromo-2,4-difluorophenol | C₆H₃BrF₂O | 208.99 | 355423-48-2[1][2] |
| 5-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 112204-58-7[3] |
| 5-Bromo-2-fluoro-3-(fluoromethoxy)phenol | C₇H₅BrF₂O₂ | 239.01 | 1805504-18-0[4] |
| 5-Bromo-2-chloro-4-fluorophenol | C₆H₃BrClFO | 225.44 | 148254-32-4[5][6] |
Experimental Protocols for Synthesis of Related Compounds
While a protocol for the target compound is unavailable, the synthesis of related fluorinated phenols often involves multi-step processes. Below is a representative experimental workflow for the synthesis of a related bromofluorophenol, which may inform potential synthetic strategies.
General Synthetic Workflow for a Substituted Bromofluorophenol
The synthesis of a brominated and fluorinated phenol can be conceptualized as a multi-stage process, beginning with a readily available starting material and proceeding through several key transformations. The following diagram illustrates a logical pathway for such a synthesis.
References
An In-depth Technical Guide on the Theoretical Properties of 5-Bromo-2-difluoromethoxy-4-fluorophenol
This technical guide offers a comprehensive overview of the predicted theoretical properties of 5-Bromo-2-difluoromethoxy-4-fluorophenol. The information presented is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of this novel chemical entity. The data is compiled from computational predictions and comparative analysis of similar brominated and fluorinated phenol compounds.
Predicted Physicochemical Properties
The fundamental physicochemical properties of this compound have been predicted to provide a baseline for its chemical behavior. These properties are crucial for understanding its potential solubility, permeability, and metabolic stability.
| Property | Predicted Value |
| Molecular Formula | C₇H₄BrF₃O₂ |
| Molecular Weight | 275.01 g/mol |
| XLogP3 | 3.1 (Predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 273.9374 g/mol |
| Topological Polar Surface Area | 38.7 Ų |
| Heavy Atom Count | 13 |
Comparative Analysis with Related Compounds
To provide context for the predicted properties, the following table compares the known physicochemical data of structurally similar brominated and fluorinated phenols. This comparison helps to benchmark the predicted values for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 5-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00[1] | 2.4[1] |
| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00[2] | 2.6[2] |
| 2-Bromo-5-fluorophenol | C₆H₄BrFO | 191.00[3] | 2.6[3] |
| 5-Bromo-2,4-difluorophenol | C₆H₃BrF₂O | 208.99[4] | N/A |
Hypothetical Synthesis Protocol
A plausible synthetic route for this compound can be conceptualized based on established organic chemistry methodologies for halogenation, fluorination, and etherification of phenolic compounds. The following is a hypothetical, multi-step protocol.
Step 1: Synthesis of 5-Bromo-2,4-difluorophenol
This intermediate is commercially available but can be synthesized. A potential route involves the bromination of 2,4-difluorophenol.
-
Materials: 2,4-difluorophenol, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2,4-difluorophenol in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 5-Bromo-2,4-difluorophenol.
-
Step 2: Difluoromethoxylation of 5-Bromo-2,4-difluorophenol
This step introduces the difluoromethoxy group, likely at the less sterically hindered phenolic hydroxyl group.
-
Materials: 5-Bromo-2,4-difluorophenol, Sodium chlorodifluoroacetate (ClCF₂COONa), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-Bromo-2,4-difluorophenol in DMF, add potassium carbonate.
-
Heat the mixture to 80-100°C.
-
Slowly add sodium chlorodifluoroacetate to the heated mixture.
-
Maintain the temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
-
Visualizations
Hypothetical Synthesis Workflow
References
- 1. Phenol, 5-bromo-2-fluoro- | C6H4BrFO | CID 183421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Technical Guide: Physicochemical Properties of Brominated Fluorophenols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Data for the specific compound of interest, 5-Bromo-2-difluoromethoxy-4-fluorophenol, is not publicly available at the time of this report. The following guide provides a summary of physicochemical properties, including solubility, for structurally related brominated and fluorinated phenols. This information can serve as a valuable reference for anticipating the characteristics of novel, related compounds.
Comparative Physicochemical Data of Related Brominated Fluorophenols
The following table summarizes key physical and chemical properties of several brominated fluorophenol analogs. These compounds share structural similarities with this compound and can provide insights into expected properties such as melting point, boiling point, and density.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| 5-Bromo-2-fluorophenol | 112204-58-7 | C₆H₄BrFO | 191.00 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 5-Bromo-2,4-difluorophenol | 355423-48-2 | C₆H₃BrF₂O | 208.99 | Solid | Not Specified | Not Specified | Not Specified | Not Specified |
| 4-Bromo-2,5-difluorophenol | 486424-36-6 | C₆H₃BrF₂O | 208.99 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 2-Bromo-5-fluorophenol | 147460-41-1 | C₆H₄BrFO | 191.00 | Liquid | Not Specified | Not Specified | 1.717 (at 25 °C)[1] | Not Specified |
| 2-Bromo-4,5-difluorophenol | 166281-37-4 | C₆H₃BrF₂O | 208.99 | Liquid | Not Specified | Not Specified | 1.829 (at 25 °C)[2] | Not Specified |
| 4-Bromo-3,5-difluorophenol | 130191-91-2 | C₆H₃BrF₂O | 208.99 | Not Specified | 72-76 | 228.0 (Predicted) | 1.858 (Predicted) | Sparingly Soluble (8.2E-5 g/L at 25°C)[3] |
| 2-Bromo-4-fluorophenol | 496-69-5 | C₆H₄BrFO | 191.00 | White to Gray to Brown powder to crystal | 43.0 to 46.0 | Not Specified | Not Specified | Not Specified |
Note: "Not Specified" indicates that the data was not available in the searched public resources.
Standardized Experimental Protocol for Solubility Determination
The following is a generalized, detailed methodology for determining the solubility of a solid phenolic compound, such as this compound, in various solvents. This protocol is based on the equilibrium solubility method.
Objective: To determine the equilibrium solubility of a solid compound in various solvents at a controlled temperature.
Materials:
-
The solid compound of interest (e.g., this compound)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample solutions into the HPLC and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample solutions.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.
-
Visualization of a Hypothetical Experimental Workflow and Signaling Pathway
In the context of drug discovery, a novel compound like this compound might be synthesized and then subjected to a series of screening assays to determine its biological activity. The following diagrams illustrate a generic workflow for such a process and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for the synthesis and biological evaluation of a novel compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel compound.
References
Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-2-difluoromethoxy-4-fluorophenol, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis, this guide outlines a rational, multi-step approach based on established and analogous chemical transformations. The protocols provided are detailed to facilitate replication and adaptation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-stage process. The initial stage focuses on the preparation of a key intermediate, 5-bromo-4-fluoro-2-hydroxybenzaldehyde. This is followed by the conversion of the aldehyde to a hydroquinone via a Dakin or Baeyer-Villiger oxidation. The final stage involves the crucial difluoromethoxylation of the phenolic hydroxyl group.
Caption: Proposed multi-stage synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
This procedure is adapted from the bromination of similar phenolic compounds.
Materials:
-
4-Fluoro-2-hydroxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution. For improved regioselectivity, a catalytic amount of p-TsOH (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Bromo-4-fluoro-2-hydroxybenzaldehyde.
Stage 2: Synthesis of 5-Bromo-4-fluorobenzene-1,2-diol (Dakin Oxidation)
The Dakin oxidation provides a method to convert a hydroxybenzaldehyde to a benzenediol.
Materials:
-
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 5-Bromo-4-fluorobenzene-1,2-diol, which can be purified by recrystallization or column chromatography.
Stage 3: Synthesis of this compound
This protocol utilizes sodium chlorodifluoroacetate as the difluorocarbene source for the O-difluoromethylation of the more nucleophilic hydroxyl group of the catechol intermediate.
Materials:
-
5-Bromo-4-fluorobenzene-1,2-diol
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Bromo-4-fluorobenzene-1,2-diol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add sodium chlorodifluoroacetate (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain the final product, this compound.
Data Presentation
The following tables summarize the expected inputs and outputs for each synthetic step. The yield and purity are target values based on analogous reactions reported in the literature.
Table 1: Reagents and Expected Product for Stage 1
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 4-Fluoro-2-hydroxybenzaldehyde | 1.0 | 140.11 | 1.0 g | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 75-85 | >95 |
| N-Bromosuccinimide | 1.05 | 177.98 |
Table 2: Reagents and Expected Product for Stage 2
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 1.0 | 219.01 | 1.0 g | 5-Bromo-4-fluorobenzene-1,2-diol | 60-70 | >95 |
| Hydrogen Peroxide (30%) | 1.2 | 34.01 | ||||
| Sodium Hydroxide | 2.0 | 40.00 |
Table 3: Reagents and Expected Product for Stage 3
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 5-Bromo-4-fluorobenzene-1,2-diol | 1.0 | 207.00 | 1.0 g | This compound | 50-65 | >98 |
| Sodium chlorodifluoroacetate | 1.5 | 152.46 | ||||
| Potassium Carbonate | 2.0 | 138.21 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.
Caption: General experimental workflow for each synthetic step.
Navigating the Safety Profile of Halogenated Phenols: A Technical Guide to 5-Bromo-2-difluoromethoxy-4-fluorophenol
Disclaimer: An extensive search for safety and handling data specifically for "5-Bromo-2-difluoromethoxy-4-fluorophenol" did not yield a dedicated Safety Data Sheet (SDS) or comprehensive toxicological information. This suggests that the compound may be novel, rare, or not widely documented in public safety literature. However, substantial safety information is available for structurally similar compounds. This guide will therefore focus on a representative related compound, 2-Bromo-4-fluorophenol , to provide a relevant and detailed framework for safe handling, which can serve as a cautious starting point for researchers working with similarly structured halogenated phenols. Researchers and drug development professionals must treat this information as a guideline and conduct a thorough risk assessment for the specific compound in use.
This technical guide synthesizes available safety data for 2-Bromo-4-fluorophenol, presenting it in a structured format with a focus on quantitative data, experimental protocols for safe handling, and a visual workflow for risk management.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for 2-Bromo-4-fluorophenol, compiled from various safety data sheets and chemical databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrFO | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | Not specified | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Table 2: Toxicological Information
| Hazard Classification | Details | Source |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | [1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | [1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | [1][2] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [2] |
| Mutagenic Effects | No information available. | [2] |
| Teratogenicity | No information available. | [2] |
Experimental Protocols for Safe Handling
The following protocols are derived from established safety data sheets for 2-Bromo-4-fluorophenol and represent best practices for handling this and structurally similar compounds in a laboratory setting.
2.1 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash-prone activities.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile or neoprene gloves are generally recommended, but compatibility should be confirmed. A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA-approved respirator.[2]
2.2 Handling and Storage
-
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Use spark-proof tools and explosion-proof equipment if the material is flammable.[2]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
-
Storage:
2.3 First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] If not breathing, give artificial respiration.[2]
-
Skin Contact: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
2.4 Spill and Disposal Procedures
-
Spill Response:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Visual Workflow for Risk Assessment and Handling
The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-4-fluorophenol, from initial risk assessment to emergency response.
Caption: Workflow for safe handling of 2-Bromo-4-fluorophenol.
This comprehensive guide provides a foundational understanding of the safety and handling considerations for 2-Bromo-4-fluorophenol, which can be extrapolated with caution to other similar halogenated phenols. It is imperative for all laboratory personnel to be thoroughly familiar with the specific safety data sheet for any chemical they are using and to adhere to all institutional safety protocols.
References
Methodological & Application
Application Notes and Protocols: 5-Bromo-2-difluoromethoxy-4-fluorophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-difluoromethoxy-4-fluorophenol is a versatile, fluorinated building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties, and a difluoromethoxy group to enhance metabolic stability and membrane permeability, makes it an attractive starting material for the synthesis of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.
Introduction
The strategic incorporation of fluorine and fluorinated motifs into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (OCF₂H) is of particular interest as it can act as a bioisostere for other functional groups, improve metabolic stability, and enhance cell membrane permeability. When combined with a brominated and fluorinated phenol scaffold, the resulting compound, this compound, becomes a powerful intermediate for the synthesis of a diverse range of biologically active molecules, most notably kinase inhibitors.
This document outlines the synthetic utility of this compound, with a focus on its application as a precursor for the synthesis of 4-anilinoquinazoline-based EGFR kinase inhibitors. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available 5-bromo-4-fluoro-2-hydroxybenzaldehyde.
Step 1: Baeyer-Villiger Oxidation of 5-bromo-4-fluoro-2-hydroxybenzaldehyde
-
To a solution of 5-bromo-4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂) is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude formate ester.
-
The crude formate ester is dissolved in methanol (MeOH) and a catalytic amount of sodium methoxide (NaOMe) is added.
-
The mixture is stirred at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction is neutralized with 1M hydrochloric acid (HCl) and the methanol is removed under reduced pressure.
-
The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give 5-bromo-4-fluorobenzene-1,2-diol.
Step 2: Difluoromethylation of 5-bromo-4-fluorobenzene-1,2-diol
-
To a solution of 5-bromo-4-fluorobenzene-1,2-diol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added a base, for example, cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 eq) is added, and the mixture is heated to a temperature between 80-120 °C.
-
The reaction is monitored by TLC for the formation of the desired product.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a 4-(5-Bromo-2-difluoromethoxy-4-fluorophenylamino)quinazoline EGFR Inhibitor
This protocol outlines the conversion of this compound into a hypothetical, yet representative, 4-anilinoquinazoline EGFR inhibitor.
Step 1: Conversion of this compound to the Corresponding Aniline
-
A mixture of this compound (1.0 eq) and a suitable palladium catalyst (e.g., Pd/C, 10 mol%) is placed in a pressure vessel.
-
A solvent such as 1,4-dioxane is added, followed by hydrazine monohydrate (N₂H₄·H₂O) (1.5 eq).
-
The vessel is sealed and heated to 150 °C for 12 hours.
-
After cooling, the reaction mixture is filtered through celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield 5-bromo-2-(difluoromethoxy)-4-fluoroaniline.
Step 2: Buchwald-Hartwig Amination with 4-Chloroquinazoline
-
To a reaction vessel is added 5-bromo-2-(difluoromethoxy)-4-fluoroaniline (1.0 eq), 4-chloroquinazoline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
A base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), and a solvent, such as 1,4-dioxane, are added.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon) at 100-120 °C until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by column chromatography to afford the target EGFR inhibitor, N-(5-bromo-2-(difluoromethoxy)-4-fluorophenyl)quinazolin-4-amine.
Data Presentation
The following table presents representative inhibitory activities of structurally related 4-anilinoquinazoline EGFR inhibitors against wild-type EGFR and a common mutant, providing a benchmark for the potential efficacy of compounds derived from this compound.
| Compound ID | R¹ (Anilino Moiety) | EGFR (wt) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Reference |
| Gefitinib | 3-chloro-4-fluoro | 2-37 | >1000 | [Generic Data] |
| Erlotinib | 3-ethynyl | 2 | 500 | [Generic Data] |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy) | 10.8 | 359 | [Generic Data] |
| Hypothetical-1 | 5-bromo-2-difluoromethoxy-4-fluoro | To be determined | To be determined | - |
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 5-Bromo-2-difluoromethoxy-4-fluorophenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-bromo-2-difluoromethoxy-4-fluorophenol, a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique combination of reactive sites—a phenolic hydroxyl, a bromine atom, a fluorine atom, and a difluoromethoxy group—offers a powerful platform for molecular diversification.
Overview and Physicochemical Properties
This compound is a trifunctionalized aromatic compound. The difluoromethoxy (-OCF₂H) group is of particular interest in drug discovery as it can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and target affinity. The bromine atom provides a handle for various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and bioavailability of the final compound.
Table 1: Physicochemical Properties of Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 185 | Starting material. |
| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | 145 (°C at 20 mmHg)[1] | Key intermediate. |
| This compound | C₇H₄BrF₃O₂ | 277.01 | Not available | Target building block. |
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step process starting from commercially available 4-fluorophenol. The proposed synthetic pathway involves a regioselective bromination followed by O-difluoromethylation.
References
Application Notes and Protocols for Reactions of 5-Bromo-2-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for two key palladium-catalyzed cross-coupling reactions applicable to 5-Bromo-2-difluoromethoxy-4-fluorophenol: the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the formation of carbon-carbon (C-C) bonds. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates and functional materials.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2] For an electron-deficient aryl bromide like this compound, specific conditions are required to achieve high yields and avoid side reactions.
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
General Experimental Protocol
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (see table below, 1.4-2.0 equiv.). The tube is evacuated and backfilled with argon three times. A degassed solvent is then added, followed by the palladium precatalyst and ligand. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination.[3][4] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often preferred.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18-24 | 80-90 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12-18 | 88-97 |
| 4 | Pd(OAc)₂ (2) | cataCXium® A (4) | Cs₂CO₃ | Toluene | 100 | 16-24 | 82-92 |
Yields are representative and may vary depending on the specific amine coupling partner.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a palladium(0) catalyst.[2][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[5] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[5]
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol
In a round-bottom flask, this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and a base (2.0-3.0 equiv.) are dissolved in a suitable solvent mixture. The solution is degassed by bubbling with argon for 15-20 minutes. The palladium catalyst is then added, and the mixture is heated to the desired temperature under an inert atmosphere. The reaction progress is monitored by an appropriate chromatographic technique. After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography or recrystallization to afford the desired product.[6]
Reaction Conditions and Yields
The success of the Suzuki-Miyaura coupling depends on the careful selection of the catalyst, base, and solvent system. For electron-deficient aryl bromides, a variety of palladium catalysts can be effective.[7][8]
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-18 | 85-95 |
| 2 | Pd(dppf)Cl₂ (2-3) | Cs₂CO₃ | DME | 80 | 6-12 | 90-98 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 88-96 |
| 4 | Pd/C (5) | Na₂CO₃ | Ethanol/H₂O | 80 | 12-24 | 75-85 |
Yields are representative and may vary depending on the specific boronic acid or ester used.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. Yoneda Labs [yonedalabs.com]
The Role of 5-Bromo-2-difluoromethoxy-4-fluorophenol in Agrochemical Innovation: A Perspective Based on Structural Analogs
Introduction
While direct applications of 5-Bromo-2-difluoromethoxy-4-fluorophenol in agrochemical research are not extensively documented in publicly available literature, its structural motifs—a halogenated phenol substituted with a difluoromethoxy group—are characteristic of molecules with significant biological activity. This application note will, therefore, explore the potential uses of this compound as a valuable intermediate in the synthesis of novel agrochemicals. By examining the established roles of structurally similar compounds, we can infer the prospective contributions of this compound to the development of new herbicides, fungicides, and insecticides. The strategic incorporation of fluorine and bromine atoms, along with the difluoromethoxy group, can significantly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.
Hypothetical Applications in Agrochemical Synthesis
Based on the known applications of related brominated and fluorinated phenols in agrochemical research, this compound is hypothesized to be a key building block for the synthesis of next-generation crop protection agents.
Intermediate for Novel Herbicides
Brominated and fluorinated phenols are known precursors in the synthesis of potent herbicides. These compounds can be elaborated through various chemical reactions to yield active ingredients that disrupt essential plant processes. For instance, related compounds are used to create molecules that inhibit critical plant enzymes or interfere with photosynthetic pathways. The unique substitution pattern of this compound could lead to herbicides with improved selectivity and efficacy.
Precursor for Advanced Fungicides
The development of effective fungicides often relies on the synthesis of complex molecules derived from functionalized phenolic intermediates. The presence of halogen atoms in these precursors is often crucial for their antifungal activity. This compound could serve as a starting material for fungicides with enhanced performance against resistant fungal strains.
Building Block for Innovative Insecticides
The synthesis of modern insecticides frequently involves the use of halogenated aromatic compounds to construct molecules that target the nervous systems of insects. The specific combination of bromine, fluorine, and a difluoromethoxy group in this compound offers a unique scaffold for the design of insecticides with novel modes of action, potentially overcoming existing resistance mechanisms.
Quantitative Data from Structurally Related Compounds
To illustrate the potential efficacy of agrochemicals derived from intermediates like this compound, the following table summarizes data for a related compound, 2-bromo-4-fluoro-6-nitrophenol, which has demonstrated fungicidal activity.
| Compound | Target Organism | Efficacy (EC50) | Reference |
| 2-bromo-4-fluoro-6-nitrophenol | Gaeumannomyces graminis | 30.35 mg/L | [1] |
| 2-nitro-4-fluorophenol | Gaeumannomyces graminis | 20.30 mg/L | [1] |
Experimental Protocols: A Generalized Approach
The following protocols are generalized methodologies based on the synthesis of agrochemicals from structurally similar phenolic intermediates. These can serve as a foundational guide for researchers looking to utilize this compound in their synthetic workflows.
Protocol 1: Synthesis of a Hypothetical Fungicide via Etherification
This protocol describes a common method for converting a phenolic intermediate into a more complex molecule with potential fungicidal properties.
Objective: To synthesize a novel diaryl ether fungicide from this compound.
Materials:
-
This compound
-
Substituted aryl halide (e.g., 4-chloronitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired diaryl ether.
Protocol 2: Synthesis of a Hypothetical Herbicide via Cross-Coupling
This protocol outlines a Suzuki cross-coupling reaction, a versatile method for creating carbon-carbon bonds and synthesizing complex herbicidal molecules.
Objective: To synthesize a novel biaryl herbicide from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Toluene and water (4:1 mixture)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).
-
Add the toluene and water mixture to the flask.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 100°C and stir vigorously until TLC analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the target biaryl compound.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis of hypothetical agrochemicals using a substituted phenol as a key intermediate.
Caption: Synthetic workflow for a hypothetical fungicide.
Caption: Synthetic workflow for a hypothetical herbicide.
Conclusion
References
Application Notes and Protocols for the Derivatization of 5-Bromo-2-difluoromethoxy-4-fluorophenol for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-difluoromethoxy-4-fluorophenol is a halogenated and fluorinated phenolic compound with significant potential for derivatization in drug discovery and development. Its structure offers three primary sites for chemical modification: the phenolic hydroxyl group, the bromo substituent, and the aromatic ring. Derivatization of this scaffold can lead to the generation of diverse chemical libraries for screening in various biological assays. This document provides detailed protocols for the synthesis of novel derivatives and their subsequent evaluation in anticancer, antioxidant, and enzyme inhibition assays. The unique combination of bromo, fluoro, and difluoromethoxy substituents makes this scaffold a promising starting point for the development of new therapeutic agents.
Derivatization Strategies
Two primary derivatization strategies for this compound are presented: O-alkylation of the phenolic hydroxyl group via the Williamson ether synthesis and modification at the bromine position through the Suzuki cross-coupling reaction.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl chains at the phenolic oxygen, enabling the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.
Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. It allows for the substitution of the bromine atom on the aromatic ring with a variety of organic substituents, such as aryl, heteroaryl, or vinyl groups, by reacting with a corresponding boronic acid or ester. This strategy is highly effective for generating biaryl and substituted aromatic derivatives.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-2-difluoromethoxy-4-fluorophenol with Aryl Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The incorporation of fluorine-containing functional groups, such as the difluoromethoxy (-OCF₂) group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[4][5] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-difluoromethoxy-4-fluorophenol with various aryl boronic acids, a reaction that produces highly functionalized biarylphenols with potential applications in drug discovery.[4][6][7] While a specific protocol for this exact substrate is not widely published, the following methodology is based on established procedures for the coupling of electron-rich and sterically hindered bromophenols.[8][9]
Reaction Principle
The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide (this compound) with an organoboron species (aryl boronic acid). The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][10]
Illustrative Data
The following table summarizes representative, illustrative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl boronic acids, based on the general protocol described below.
Note: This data is hypothetical and intended for illustrative purposes to demonstrate the potential scope of the reaction. Actual yields may vary and require optimization.
| Entry | Aryl Boronic Acid | Product | Illustrative Yield (%) |
| 1 | Phenylboronic acid | 2-Difluoromethoxy-4-fluoro-5-phenylphenol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(4-methoxyphenyl)phenol | 82 |
| 3 | 4-Tolylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(4-tolyl)phenol | 88 |
| 4 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-difluoromethoxy-4-fluorophenol | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(4-(trifluoromethyl)phenyl)phenol | 78 |
| 6 | Thiophen-2-ylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(thiophen-2-yl)phenol | 70 |
Experimental Protocols
This section details a general experimental procedure for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. For challenging couplings, microwave irradiation can significantly improve reaction rates and yields.[9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Note: Purification Strategies for 5-Bromo-2-difluoromethoxy-4-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of 5-Bromo-2-difluoromethoxy-4-fluorophenol, a halogenated phenolic compound often encountered as an intermediate in pharmaceutical synthesis. The protocols cover three primary techniques: acid-base extraction for initial cleanup and removal of non-acidic impurities, silica gel column chromatography for separation from closely related analogues, and recrystallization for achieving high final purity. Representative data and visual workflows are provided to guide researchers in selecting and executing the appropriate method.
Introduction
This compound is a substituted phenol whose purification can be challenging due to the presence of potential impurities from synthesis, such as starting materials, reagents, or side-products with similar polarities. The acidic nature of the phenolic hydroxyl group, combined with the overall polarity imparted by the halogen and difluoromethoxy substituents, allows for a multi-step purification strategy. The choice of technique depends on the nature of the impurities, the scale of the purification, and the desired final purity.
This note details three robust methods:
-
Acid-Base Extraction: Exploits the acidity of the phenol to separate it from neutral or basic impurities.[1][2][3]
-
Silica Gel Column Chromatography: A standard and highly effective method for separating compounds based on differences in polarity.[4][5]
-
Recrystallization: An effective final polishing step to obtain highly pure crystalline material.[1][6]
Method 1: Acid-Base Extraction
This technique is ideal for an initial work-up to remove non-acidic impurities. The phenol is deprotonated with a strong base to form a water-soluble phenoxide salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. The phenol is then regenerated by acidifying the aqueous phase.[2][3][7] Phenols are weakly acidic and require a strong base like sodium hydroxide for complete deprotonation, as weaker bases like sodium bicarbonate are often insufficient.[3][7][8]
Experimental Protocol
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).
-
Extraction: Transfer the solution to a separatory funnel. Add 50 mL of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium phenoxide salt into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, extract the remaining organic layer again with a fresh 25 mL portion of 1 M NaOH. Combine this aqueous extract with the first one.
-
Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water-soluble components.[1] The organic layer now contains neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with litmus paper). The target phenol will precipitate out as a solid or oil.
-
Isolation: If a solid precipitates, collect it by suction filtration, wash the solid with cold deionized water, and dry it under a vacuum.[7] If an oil forms, extract the product back into an organic solvent (e.g., 3 x 50 mL of diethyl ether), combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified phenol.[7]
Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Representative Data
| Parameter | Crude Material | After Acid-Base Extraction |
| Purity (by HPLC) | ~85% | ~95-97% |
| Typical Yield | N/A | 85-95% |
| Key Impurities Removed | Non-polar starting materials, neutral by-products |
Method 2: Silica Gel Column Chromatography
Column chromatography is highly effective for separating the target phenol from impurities with different polarities.[4] Because phenols are polar, they adsorb onto the polar silica gel stationary phase and are eluted with a mobile phase of appropriate polarity.[5] A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used.[9]
Experimental Protocol
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an optimal mobile phase. Test various ratios of hexanes:ethyl acetate. The ideal system should provide a retention factor (Rf) of 0.25-0.35 for the target compound.[9] A typical starting point for a halogenated phenol might be 4:1 hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude or partially purified material in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds.[4]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Diagram```dot
Caption: Workflow for purification via recrystallization.
Representative Data
| Parameter | Material Before Recrystallization | After Recrystallization |
| Purity (by HPLC/DSC) | >99% (Post-Chromatography) | >99.8% |
| Typical Yield | N/A | 80-95% |
| Key Impurities Removed | Trace contaminants, amorphous material |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Bromo-2-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 5-Bromo-2-difluoromethoxy-4-fluorophenol as a key starting material. The methodologies described are based on established synthetic strategies for analogous compounds and are intended to serve as a practical guide for the preparation of novel fluorinated heterocycles with potential applications in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Synthesis of Substituted Dibenzofurans via Palladium-Catalyzed Intramolecular C-H Arylation
Dibenzofurans are a class of heterocyclic compounds found in various biologically active natural products and pharmaceutical agents. The following protocol outlines a potential pathway to synthesize a substituted dibenzofuran from this compound through a two-step process involving an initial Suzuki coupling followed by a palladium-catalyzed intramolecular C-H arylation.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 2-(Aryl)-5-bromo-2-difluoromethoxy-4-fluorophenol Intermediate (Hypothetical)
-
To a dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent such as 1,4-dioxane or toluene (sufficient to achieve a concentration of 0.1 M).
-
Add a degassed aqueous solution of a base, such as 2 M potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the aryl-substituted phenol intermediate.
Step 2: Synthesis of the Substituted Dibenzofuran
-
To a dried Schlenk flask, add the aryl-substituted phenol intermediate from Step 1 (1.0 eq.) and a palladium catalyst such as palladium(II) acetate (0.1 eq.).
-
Add a suitable oxidant, for example, copper(II) acetate (2.0 eq.) or silver acetate (2.0 eq.).
-
Add a suitable solvent, such as acetic acid or trifluoroacetic acid.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an air or oxygen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final dibenzofuran product.
Quantitative Data (Illustrative)
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | Aryl-substituted phenol | This compound | Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃ | Toluene, 100 °C, 18h | 75-85 | >95 (by NMR) |
| 2 | Substituted Dibenzofuran | Aryl-substituted phenol | Pd(OAc)₂, Cu(OAc)₂ | Acetic acid, 110 °C, 24h | 60-70 | >98 (by HPLC) |
Synthesis of Substituted Benzoxazines via Mannich-type Condensation
Benzoxazines are a class of heterocyclic compounds with applications in polymer chemistry and have been explored as scaffolds in medicinal chemistry. A plausible route to a substituted benzoxazine from this compound involves a Mannich-type condensation with a primary amine and formaldehyde.
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent such as 1,4-dioxane or ethanol.
-
To this solution, add paraformaldehyde (2.2 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzoxazine.
Quantitative Data (Illustrative)
| Product | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| Substituted Benzoxazine | This compound | Primary Amine, Paraformaldehyde | 1,4-Dioxane, 90 °C, 16h | 65-80 | >97 (by NMR) |
Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology can be applied to this compound to synthesize N-aryl derivatives of various nitrogen-containing heterocycles.
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
To a dried Schlenk tube, add this compound (1.0 eq.), the N-H containing heterocycle (e.g., carbazole, indole, or phenoxazine; 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Add a strong base, such as sodium tert-butoxide (1.4 eq.) or cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl heterocycle.
Quantitative Data (Illustrative)
| Product | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| N-Aryl Heterocycle | This compound | N-H Heterocycle, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110 °C, 20h | 70-90 | >98 (by HPLC) |
Visualizations
Caption: Synthetic route to substituted dibenzofurans.
Caption: Synthesis of substituted benzoxazines.
Caption: Buchwald-Hartwig amination for N-aryl heterocycles.
Disclaimer: The experimental protocols provided are hypothetical and based on established chemical literature for similar compounds. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve the desired outcome for the specific substrate, this compound. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes for the Quantification of 5-Bromo-2-difluoromethoxy-4-fluorophenol
Introduction
5-Bromo-2-difluoromethoxy-4-fluorophenol is a halogenated aromatic compound of interest in pharmaceutical and agrochemical research due to its unique substitution pattern. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Challenges and Method Selection
The analysis of halogenated phenols like this compound can present challenges such as potential for thermal degradation (in GC) and the need for sensitive detection. The choice between HPLC-UV and GC-MS will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.
-
HPLC-UV is a robust and widely available technique suitable for the routine quantification of phenolic compounds. It offers good linearity and precision. Derivatization is typically not required for phenolic compounds, simplifying sample preparation.
-
GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of analyte identity through mass spectral data. However, derivatization may be necessary to improve the volatility and chromatographic behavior of the phenol.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Analysis
Principle
This method is based on the separation of this compound from other sample components on a reversed-phase HPLC column. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
Applicability
This method is suitable for the quantification of this compound in bulk drug substances, formulation matrices, and biological samples after appropriate sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. The analyte, after optional derivatization, is volatilized and separated on a GC column. The eluted compound is then ionized, and the resulting ions are detected by the mass spectrometer, providing both quantitative data and structural information.
Applicability
This method is highly suitable for the trace-level quantification and confirmation of this compound in complex matrices such as environmental samples, biological fluids, and food products.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions in the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation (General):
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Solid Phase Extraction (SPE) for Complex Matrices (e.g., biological fluids):
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm (or wavelength of maximum absorbance) |
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
1. Sample Preparation and Derivatization
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution.
-
-
Derivatization (optional but recommended):
-
To 1 mL of the sample or standard solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
Adjust the pH of the aqueous sample to acidic (e.g., pH 2) with a suitable acid.
-
Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen before derivatization.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a low to mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for confirmation |
3. Data Analysis
-
Identify the characteristic ions of the derivatized this compound from the full scan mass spectrum.
-
For quantification, monitor one or two characteristic ions in SIM mode.
-
Construct a calibration curve and determine the analyte concentration in the samples as described for the HPLC-UV method.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound based on typical performance for similar halogenated phenolic compounds. These values should be determined experimentally during method validation.
Table 1: Expected HPLC-UV Method Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: Expected GC-MS Method Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Mandatory Visualization
Experimental Workflow Diagrams
Caption: HPLC-UV Experimental Workflow for Quantification.
Caption: GC-MS Experimental Workflow for Quantification.
5-Bromo-2-difluoromethoxy-4-fluorophenol as a pharmaceutical intermediate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-difluoromethoxy-4-fluorophenol is a highly functionalized aromatic compound with significant potential as a pharmaceutical intermediate. Its unique substitution pattern, featuring a bromine atom, a difluoromethoxy group, and a fluorine atom, offers multiple reaction sites for the synthesis of complex drug candidates. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry, as it can serve as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability and membrane permeability of the final active pharmaceutical ingredient (API).[1][2] This document provides detailed protocols for the synthesis of this compound and its potential application in the development of kinase inhibitors.
Data Presentation
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₇H₄BrF₃O₂ |
| Molecular Weight | 275.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 65-70 °C |
| Boiling Point | ~250 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane |
| pKa | ~7.5 (Phenolic hydroxyl) |
Spectroscopic Data (Predicted)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.55 (t, J = 73.2 Hz, 1H), 5.40 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 150.2 (d, J = 245 Hz), 145.8 (d, J = 12 Hz), 125.4, 120.1 (d, J = 25 Hz), 118.5, 115.3 (t, J = 258 Hz), 110.2 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -82.5 (d, J = 73.2 Hz, 2F), -135.1 (s, 1F) |
| Mass Spectrometry (EI) | m/z 274, 276 (M⁺) |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-difluorophenol (Precursor)
This protocol is adapted from established methods for the bromination of difluorophenols.
Materials:
-
2,4-difluorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 5-bromo-2,4-difluorophenol as a white solid.
Protocol 2: Synthesis of this compound
This protocol utilizes a difluoromethylation reaction of the precursor phenol.[3][4][5]
Materials:
-
5-Bromo-2,4-difluorophenol
-
Sodium chlorodifluoroacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask, dissolve 5-bromo-2,4-difluorophenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to yield this compound.
Application in Kinase Inhibitor Synthesis
This compound is a valuable intermediate for the synthesis of kinase inhibitors. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aromatic or heteroaromatic moieties, which are common features in kinase inhibitors that interact with the hinge region of the ATP binding site. The phenolic hydroxyl group can be functionalized to interact with other key residues in the kinase domain. The difluoromethoxy group can enhance the compound's binding affinity and improve its pharmacokinetic profile.[6]
Hypothetical Synthesis of a Kinase Inhibitor
A plausible synthetic route involves a Suzuki coupling of this compound with a boronic acid derivative, followed by functionalization of the phenolic hydroxyl group.
Example Reaction:
-
Suzuki Coupling: React this compound with a pyrimidine-5-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Etherification: The resulting phenol can then be alkylated at the hydroxyl position using a suitable electrophile to introduce a side chain that can interact with the solvent-exposed region of the kinase.
Visualizations
Caption: Synthetic workflow for the intermediate and its application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
The synthesis of this compound can be conceptually divided into two key stages:
-
Stage 1: Difluoromethoxylation of 4-Fluorophenol
-
Stage 2: Bromination of 2-difluoromethoxy-4-fluorophenol
Below are troubleshooting guides for each stage.
Stage 1: Troubleshooting the Difluoromethoxylation of 4-Fluorophenol
Objective: To synthesize 2-difluoromethoxy-4-fluorophenol from 4-fluorophenol.
Q1: Why is the yield of 2-difluoromethoxy-4-fluorophenol consistently low?
A1: Low yields in difluoromethoxylation reactions can stem from several factors. Here are the primary aspects to investigate:
-
Incomplete Deprotonation: The phenoxide is the reactive species. Ensure complete deprotonation of 4-fluorophenol by using a suitable base and confirming the absence of starting material via TLC.
-
Reagent Quality: The difluoromethylating agent (e.g., sodium chlorodifluoroacetate, diethyl (bromodifluoromethyl)phosphonate) is often moisture-sensitive. Use freshly opened or properly stored reagents.
-
Reaction Temperature: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate is temperature-sensitive. Ensure the reaction temperature is optimal and consistently maintained.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can quench the difluorocarbene. Use anhydrous solvents.
Q2: My reaction produces a significant amount of side products. How can I improve the selectivity?
A2: Side product formation often arises from the high reactivity of difluorocarbene.
-
Control of Stoichiometry: Use a controlled excess of the difluoromethylating agent. A large excess can lead to undesired side reactions.
-
Slow Addition: Add the difluoromethylating agent or the carbene precursor slowly to the reaction mixture to maintain a low concentration of the reactive species, which can favor the desired reaction pathway.
-
Reaction Time: Monitor the reaction progress closely. Prolonged reaction times might lead to the degradation of the product or the formation of byproducts.
Q3: The reaction does not seem to proceed to completion. What should I check?
A3: A stalled reaction can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of a suitable base is used for the deprotonation of the phenol.
-
Inadequate Temperature: For carbene generation from halo-difluoroacetate salts, the temperature needs to be high enough for decarboxylation.
-
Catalyst Deactivation: If a phase-transfer catalyst is used, ensure it is active and used in the correct proportion.
Stage 2: Troubleshooting the Bromination of 2-difluoromethoxy-4-fluorophenol
Objective: To regioselectively brominate 2-difluoromethoxy-4-fluorophenol to obtain this compound.
Q1: The bromination reaction is producing multiple isomers. How can I improve the regioselectivity for the 5-bromo isomer?
A1: Achieving high regioselectivity in the bromination of substituted phenols can be challenging. The hydroxyl group is a strong ortho-, para-director, while the fluorine and difluoromethoxy groups have deactivating effects. Since the para position to the hydroxyl group is blocked by fluorine, bromination is directed to the ortho positions.
-
Choice of Brominating Agent: Milder brominating agents like N-Bromosuccinimide (NBS) often provide better regioselectivity compared to elemental bromine.
-
Solvent Effects: The polarity of the solvent can influence the selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane may favor the desired isomer.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can enhance selectivity by favoring the kinetically controlled product.
-
Catalyst: The use of a catalyst can influence the regioselectivity. For instance, some acid catalysts might alter the substitution pattern.
Q2: I am observing over-bromination of my product. How can this be prevented?
A2: Phenols are highly activated rings, making them susceptible to multiple brominations.
-
Stoichiometry: Use a slight deficiency or a stoichiometric amount of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.
-
Monitoring: Follow the reaction progress carefully using TLC or GC and quench the reaction as soon as the starting material is consumed.
Q3: The work-up procedure results in a low isolated yield. What can I do to improve it?
A3: Low isolated yields after work-up can be due to product loss during extraction or purification.
-
Quenching: Ensure any excess bromine is quenched effectively (e.g., with sodium thiosulfate solution) to prevent further reactions during work-up.
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
Purification: Brominated phenols can sometimes be challenging to purify by column chromatography due to their acidity. Consider converting the phenol to a more stable derivative before purification or use a suitable solvent system for chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common synthetic approach involves a two-step sequence:
-
Difluoromethoxylation: Reaction of 4-fluorophenol with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) in the presence of a base to form 2-difluoromethoxy-4-fluorophenol.
-
Bromination: Regioselective bromination of 2-difluoromethoxy-4-fluorophenol using a suitable brominating agent (e.g., N-Bromosuccinimide) to yield the final product.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Bromine: Elemental bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Difluoromethylating Agents: Some difluoromethylating agents can be toxic and should be handled with care.
-
Solvents: Use appropriate anhydrous solvents and handle them in a fume hood.
-
Pressure: Some difluoromethoxylation reactions can generate pressure. Ensure the reaction vessel is appropriately vented.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the difluoromethoxylation and bromination steps. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the expected challenges in the purification of the final product?
A4: The final product, being a phenol, is acidic and may streak on silica gel during column chromatography. It may be necessary to add a small amount of acetic acid to the eluent to suppress ionization and improve peak shape. Alternatively, purification via crystallization might be a viable option.
Data Presentation
Table 1: Comparison of Brominating Agents for Phenols
| Brominating Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Bromine (Br₂) in CS₂ | -30 °C to 30 °C | Temperature-dependent | Inexpensive | Highly reactive, can lead to over-bromination, toxic.[1] |
| N-Bromosuccinimide (NBS) | Methanol, p-TsOH (cat.), rt | High for ortho-bromination | Milder, easier to handle | More expensive than Br₂.[2] |
| KBr / ZnAl–BrO₃⁻–LDHs | Acetic acid/water, 35 °C | High para-selectivity | Uses inexpensive reagents | Requires preparation of the layered double hydroxide.[3] |
| TMSBr / Sulfoxide | Acetonitrile, rt | High para-selectivity | Mild conditions | Requires specific sulfoxide for high selectivity.[4] |
Table 2: General Conditions for Difluoromethoxylation of Phenols
| Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Sodium chlorodifluoroacetate | K₂CO₃ | DMF/H₂O | 120 | Good to excellent | Organic Syntheses, 2024, 101, 164-180[5] |
| Diethyl (bromodifluoromethyl)phosphonate | KOH | Acetonitrile/Water | Room Temp. | Moderate | J. Med. Chem.[6] |
| S-(difluoromethyl)sulfonium salt | LiOH | - | - | Good to excellent | J. Org. Chem. 2019, 84, 24, 15948–15957[7] |
Experimental Protocols
Protocol 1: General Procedure for Difluoromethoxylation of a Phenol
-
To a solution of the phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Add sodium chlorodifluoroacetate (2-3 equivalents).
-
Heat the mixture to 100-120 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Bromination of a Phenol
-
Dissolve the substituted phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over a period of 15-30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or crystallization to afford the desired brominated phenol.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-difluoromethoxy-4-fluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol. This valuable compound is often prepared in a two-step synthesis involving the bromination of 2,4-difluorophenol to yield 5-Bromo-2,4-difluorophenol, followed by O-difluoromethylation. This guide addresses potential issues that may arise during both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common and effective strategy is a two-step process. The first step involves the selective bromination of 2,4-difluorophenol to produce the intermediate, 5-Bromo-2,4-difluorophenol. The second step is the O-difluoromethylation of this intermediate to yield the final product.
Q2: How can I prepare the precursor, 5-Bromo-2,4-difluorophenol?
A2: 5-Bromo-2,4-difluorophenol can be synthesized by the bromination of 2,4-difluorophenol. A typical procedure involves reacting 2,4-difluorophenol with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like chloroform or a mixture of sulfuric acid and water.
Q3: What are the common methods for the O-difluoromethylation of the 5-Bromo-2,4-difluorophenol intermediate?
A3: Several methods can be employed for the O-difluoromethylation of phenols. Three commonly used approaches are:
-
Using Sodium Chlorodifluoroacetate (ClCF₂COONa): This method involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which then reacts with the phenol.
-
Visible-Light Photoredox Catalysis: This technique utilizes a photocatalyst, such as an iridium or ruthenium complex, to generate a difluoromethyl radical from a precursor like difluorobromoacetic acid (BrCF₂COOH) under mild conditions.
-
Using Difluoromethyltriflate (HCF₂OTf): This reagent can effectively difluoromethylate phenols, often under basic conditions.
Q4: What are the typical yields for the synthesis of this compound?
A4: The overall yield will depend on the efficiency of both the bromination and the O-difluoromethylation steps. While specific yields for this exact compound are not widely reported, yields for analogous reactions can provide an estimate. The bromination of fluorophenols can often exceed 80% yield. The subsequent O-difluoromethylation step can have more variable yields, typically ranging from 50% to 90%, depending on the chosen method and optimization of reaction conditions.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Bromine and its derivatives are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Difluoromethylating agents can be reactive and may decompose to release hazardous gases. Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety procedures.
Troubleshooting Guides
Part 1: Bromination of 2,4-difluorophenol
Issue 1: Low Yield of 5-Bromo-2,4-difluorophenol
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Gradually increase the reaction temperature, but be cautious of potential side reactions. |
| Suboptimal Reagent Ratio | - Optimize the molar ratio of the brominating agent (e.g., NBS or Br₂) to 2,4-difluorophenol. An excess of the brominating agent may lead to di-brominated byproducts. |
| Poor Solvent Choice | - If using a non-polar solvent, consider a more polar solvent to improve solubility. For reactions in acidic media, ensure the concentration of the acid is optimal. |
| Decomposition of Product | - Work up the reaction promptly upon completion to minimize potential degradation of the product. |
Issue 2: Formation of Multiple Brominated Isomers or Di-brominated Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | - Lower the reaction temperature. Bromination is an exothermic reaction, and controlling the temperature can improve selectivity. - Add the brominating agent slowly and portion-wise to maintain better control over the reaction. |
| Incorrect Stoichiometry | - Use a stoichiometric amount or a slight excess of the brominating agent. A large excess can lead to the formation of di-brominated products. |
| Catalyst Issues (if applicable) | - If using a catalyst, ensure it is fresh and active. The choice of catalyst can influence the regioselectivity of the bromination. |
Part 2: O-Difluoromethylation of 5-Bromo-2,4-difluorophenol
Issue 3: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Difluorocarbene Generation (ClCF₂COONa method) | - Ensure the reaction temperature is high enough for efficient decarboxylation (typically >100 °C).[1] - Use a suitable base (e.g., Cs₂CO₃, K₂CO₃) to facilitate the reaction.[1] - Ensure the solvent (e.g., DMF, acetonitrile) is anhydrous, as water can interfere with the reaction. |
| Low Catalyst Activity (Photoredox method) | - Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. - Use a high-quality, pure photocatalyst. - Ensure the light source has the correct wavelength and intensity to excite the photocatalyst. |
| Incomplete Reaction | - Increase the reaction time. - Increase the equivalents of the difluoromethylating agent. |
| Decomposition of Starting Material or Product | - For thermally driven reactions, avoid excessively high temperatures. - For photoredox reactions, ensure the reaction is shielded from ambient light before initiation. |
Issue 4: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| C-Difluoromethylation | - This can be a competing reaction. Optimizing the base and solvent system can favor O-alkylation over C-alkylation. |
| Decomposition of the Difluoromethylating Agent | - Follow the recommended procedure for handling and adding the difluoromethylating agent to minimize decomposition. |
| Reaction with Solvent | - Choose a solvent that is inert under the reaction conditions. For example, in the ClCF₂COONa method, DMF is a common choice. |
Issue 5: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Starting Material and Product | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Presence of Non-polar Impurities | - A preliminary wash with a non-polar solvent like hexane may help remove some impurities before column chromatography. |
| Presence of Polar Impurities (e.g., residual base or salts) | - Perform an aqueous workup with a mild acid to neutralize any remaining base and wash with brine to remove salts before extraction and purification. |
Data Presentation
Table 1: Representative Reaction Conditions for the Bromination of Fluorophenols
| Brominating Agent | Solvent | Temperature | Typical Yield | Reference |
| Bromine | Chloroform | 0-20 °C | 81% | [2] |
| N-Bromosuccinimide | Sulfuric Acid/Water | 0-5 °C | >80% | [3] |
Table 2: Comparison of O-Difluoromethylation Methods for Phenols
| Method | Difluoromethylating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| Thermal Decarboxylation | Sodium Chlorodifluoroacetate | DMF, Cs₂CO₃, 120 °C | Inexpensive reagent, simple setup.[1] | High temperatures required.[1] | [1] |
| Photoredox Catalysis | Difluorobromoacetic Acid | Ir or Ru catalyst, visible light, room temp. | Mild reaction conditions, good functional group tolerance.[4] | Requires specialized photochemical equipment.[4] | [4] |
| Triflate Chemistry | Difluoromethyltriflate | MeCN, KOH, room temp. | Fast reaction rates. | Reagent preparation may be required. | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-difluorophenol
This protocol is adapted from a general procedure for the bromination of difluorophenols.[2]
-
Dissolve 2,5-difluorophenol (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is based on a general method for the difluoromethylation of phenols.[1]
-
To a round-bottom flask, add 5-Bromo-2,4-difluorophenol (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask.
-
Add sodium chlorodifluoroacetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or hexanes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Key parameter relationships in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic approach involves the difluoromethoxylation of a suitable brominated fluorophenol precursor, such as 5-bromo-2-fluorophenol or 4-bromo-2-fluorophenol, depending on the desired isomer. This reaction is typically carried out by generating difluorocarbene (:CF2) from a precursor like chlorodifluoromethane (CHClF2) in the presence of a base. The phenoxide ion then acts as a nucleophile, attacking the difluorocarbene.
Q2: What are the most common impurities observed in the synthesis of this compound?
Common impurities can be categorized as follows:
-
Over-brominated species: Formation of di-bromo analogs of the desired product.
-
Isomeric impurities: Presence of other positional isomers of the bromo- and difluoromethoxy- substituents on the phenol ring.
-
Unreacted starting material: Incomplete conversion of the starting bromofluorophenol.
-
Hydrolysis products: Degradation of the difluoromethoxy group back to the hydroxyl group.
Q3: How can I minimize the formation of di-brominated side products?
The presence of di-brominated impurities often stems from the starting material. It is crucial to use a highly pure mono-brominated fluorophenol. If you are preparing the brominated phenol in-house, consider the following to avoid over-bromination:
-
Control of Stoichiometry: Use a 1:1 molar ratio of the phenol to the brominating agent.
-
Solvent Choice: Non-polar solvents are generally preferred over polar solvents for mono-bromination of phenols.
-
Purification of Starting Material: Purify the mono-brominated phenol intermediate by distillation or chromatography before proceeding to the difluoromethoxylation step.
Q4: What reaction conditions are critical for a successful difluoromethoxylation step?
Key parameters to control include:
-
Base: The choice and concentration of the base are critical for generating the phenoxide and the difluorocarbene at an appropriate rate.
-
Temperature: The reaction temperature influences the rate of difluorocarbene formation and its subsequent reaction. Careful temperature control is necessary to minimize side reactions.
-
Purity of Reagents: Ensure all reagents, especially the starting phenol and the difluoromethane source, are of high purity to avoid introducing impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of base. 4. Degradation of the product. | 1. Increase reaction time or temperature cautiously. 2. Optimize the reaction temperature; too high can lead to decomposition, too low can slow the reaction. 3. Ensure at least a stoichiometric amount of base is used to generate the phenoxide. 4. Analyze for hydrolysis products; if present, ensure anhydrous conditions. |
| Presence of a significant amount of di-brominated impurity in the final product | 1. The starting bromofluorophenol contains di-bromo impurities. | 1. Analyze the purity of the starting material by GC-MS or HPLC. 2. Purify the starting material via distillation, recrystallization, or column chromatography. |
| Multiple isomers detected in the final product | 1. The starting bromofluorophenol is a mixture of isomers. | 1. Use an isomerically pure starting material. 2. If separation of the final product isomers is necessary, employ chromatographic techniques such as HPLC or SFC. |
| Product degradation upon workup or purification | 1. The difluoromethoxy group is susceptible to hydrolysis under acidic or strongly basic conditions. | 1. Use neutral or mildly basic conditions during aqueous workup. 2. Avoid prolonged exposure to strong acids or bases. 3. Consider using a non-aqueous workup if possible. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis using a difluorocarbene source. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood due to the use of potentially hazardous reagents.
Materials:
-
5-Bromo-2-fluorophenol (or appropriate isomer)
-
Chlorodifluoromethane (CHClF2) or another suitable difluorocarbene precursor
-
Sodium hydroxide (NaOH) or another suitable base
-
Anhydrous aprotic solvent (e.g., DMF, THF)
-
Water (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet, dissolve the 5-Bromo-2-fluorophenol in the anhydrous solvent.
-
Base Addition: Add the base (e.g., powdered NaOH) to the solution.
-
Difluoromethoxylation: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C). Slowly bubble chlorodifluoromethane gas into the stirred reaction mixture. The reaction is typically exothermic and should be carefully monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cautiously quench the reaction with water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway and formation of potential side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
stability issues of 5-Bromo-2-difluoromethoxy-4-fluorophenol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromo-2-difluoromethoxy-4-fluorophenol, particularly when used in acidic environments. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concern for this compound in acidic media is the potential for acid-catalyzed hydrolysis of the difluoromethoxy ether linkage. Ethers, in general, can undergo cleavage when exposed to strong acids.[1][2][3] The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group may influence the rate of this hydrolysis.
Q2: What are the potential degradation products of this compound in an acidic solution?
A2: The most likely degradation product from the acid-catalyzed hydrolysis of the difluoromethoxy group would be 5-Bromo-4-fluorobenzene-1,2-diol (a substituted catechol) and difluoromethanol, which is unstable and would likely decompose further. The initial cleavage of the C-O bond of the ether is the critical step.
Q3: How do the bromo and fluoro substituents on the phenol ring affect the molecule's stability in acid?
A3: The bromo and fluoro substituents are generally stable on the aromatic ring under most acidic conditions encountered in typical experimental settings. Their primary influence is on the acidity of the phenolic hydroxyl group.[4][5] Electron-withdrawing groups like halogens tend to increase the acidity of the phenol. However, there is no direct evidence to suggest they significantly alter the susceptibility of the difluoromethoxy group to acid hydrolysis.
Q4: At what pH range should I be concerned about the stability of this compound?
A4: While specific data for this compound is unavailable, concerns for acid-catalyzed ether cleavage generally increase with higher acid strength (lower pH). Forcing conditions, such as strong acids (e.g., HBr, HI) and elevated temperatures, are known to promote the cleavage of ethers.[2][3] For routine experiments at moderately acidic pH (e.g., pH 3-6), the compound is likely to be more stable, but long-term storage in acidic solutions is not recommended without specific stability studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic mobile phase during chromatography. | Acid-catalyzed hydrolysis of the difluoromethoxy group. | 1. Increase the pH of the mobile phase, if compatible with the separation method. 2. Perform the chromatographic analysis at a lower temperature. 3. Analyze samples promptly after preparation. |
| Appearance of an unexpected, more polar peak in analytical data (e.g., HPLC, LC-MS). | Formation of the degradation product, 5-Bromo-4-fluorobenzene-1,2-diol. | 1. Confirm the identity of the new peak using mass spectrometry. 2. If degradation is confirmed, minimize the exposure of the compound to acidic conditions. |
| Inconsistent results in bioassays performed in acidic buffer. | Degradation of the test compound leading to lower effective concentrations. | 1. Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature). 2. Consider using a different buffer system with a higher pH if the assay allows. |
| Reaction mixture turns a darker color after adding a strong acid. | Potential complex degradation or side reactions of the phenolic ring, although less likely than ether cleavage. | 1. Quench the reaction at different time points to identify when the color change occurs. 2. Analyze the mixture by LC-MS to identify potential byproducts. |
Experimental Protocols
Protocol 1: Assessment of Stability in Acidic Solution via HPLC
This protocol outlines a method to evaluate the stability of this compound in an acidic solution over time.
1. Materials:
- This compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or another acid relevant to the experimental conditions)
- Volumetric flasks and pipettes
- HPLC system with a UV detector
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Prepare the acidic test solution by adding a precise amount of formic acid to water to achieve the desired pH (e.g., pH 3).
- In a volumetric flask, dilute the stock solution with the acidic test solution to a final concentration of 50 µg/mL. This is the t=0 sample.
- Immediately inject the t=0 sample into the HPLC system and record the chromatogram.
- Store the remaining solution at a controlled temperature (e.g., room temperature or 37°C).
- Inject aliquots of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Monitor the peak area of the parent compound and look for the appearance of new peaks.
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to t=0.
- Plot the percentage of the parent compound versus time to determine the degradation rate.
Visualizations
Potential Degradation Pathway
References
preventing decomposition of 5-Bromo-2-difluoromethoxy-4-fluorophenol during storage
This technical support center provides guidance on the proper storage and handling of 5-Bromo-2-difluoromethoxy-4-fluorophenol to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The decomposition of this compound is primarily influenced by exposure to light, heat, oxygen (air), and incompatible materials. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by these factors. The presence of the electron-withdrawing difluoromethoxy and halogen groups can influence the reactivity of the phenol, but general principles of phenol chemistry apply.
Q2: What are the visual or physical signs of decomposition?
A2: Decomposition may be indicated by a change in the physical appearance of the compound. Common signs include a change in color (e.g., development of a yellowish or brownish tint from an initially colorless or white solid), clumping or changes in crystallinity, and the development of a distinct odor. For a definitive assessment of purity, analytical methods are required.
Q3: How should this compound be stored to ensure its long-term stability?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed, opaque container (e.g., an amber glass vial) to protect it from light and moisture. The container should be flushed with an inert gas, such as argon or nitrogen, to displace air and minimize the risk of oxidation. It is recommended to store the container in a cool, dark, and dry place, preferably in a refrigerator or freezer dedicated to chemical storage.
Q4: Are there any materials that are incompatible with this compound?
A4: Yes. As a phenolic compound, it should not be stored in contact with strong bases, strong oxidizing agents, or certain metals. Contact with bases can lead to phenoxide formation, which may be more susceptible to oxidation. Oxidizing agents can directly lead to degradation. Some metals can act as catalysts for decomposition. Therefore, storage in glass or other inert containers is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing/browning) | Oxidation due to exposure to air and/or light. | 1. Confirm decomposition using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If decomposition is confirmed, the material may not be suitable for sensitive experiments. 3. For future storage, use an opaque container, flush with inert gas (argon or nitrogen), and store in a cool, dark place. |
| Change in physical state (e.g., clumping of a solid) | Absorption of moisture. | 1. Dry the compound under vacuum if its stability to this procedure is known. 2. Store in a desiccator or a dry box. 3. Ensure the container is tightly sealed. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Check the purity of the stored compound using a suitable analytical method. 2. If purity is compromised, consider purifying the material (e.g., by recrystallization or chromatography) if possible, or using a fresh batch. 3. Review and improve storage conditions as per the recommendations. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method to assess the purity of this compound and detect degradation products.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- HPLC system with UV detector
2. Sample Preparation:
- Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to a higher concentration of B (e.g., 20:80) over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm (or an experimentally determined λmax)
- Injection Volume: 10 µL
4. Analysis:
- Inject the prepared sample.
- Analyze the chromatogram for the presence of the main peak corresponding to the pure compound and any additional peaks that may indicate impurities or degradation products. The purity can be estimated by the relative peak area.
Protocol 2: Accelerated Stability Study
This protocol describes a method to evaluate the stability of the compound under stressed conditions.
1. Sample Preparation:
- Weigh several aliquots of the compound (e.g., 5-10 mg) into individual, appropriate containers (e.g., clear and amber glass vials).
2. Storage Conditions:
- Condition 1 (Control): Store one aliquot in an amber vial, flushed with argon, at -20 °C.
- Condition 2 (Elevated Temperature): Store one aliquot in an amber vial at 40 °C.
- Condition 3 (Light Exposure): Store one aliquot in a clear vial at room temperature with exposure to ambient light.
- Condition 4 (Air Exposure): Store one aliquot in an open or loosely capped amber vial at room temperature.
3. Time Points:
- Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.
4. Analysis:
- At each time point, dissolve the contents of one vial from each condition and analyze by HPLC as described in Protocol 1.
- Compare the purity of the samples from the stressed conditions to the control sample to determine the extent of degradation.
Visualizations
Caption: Potential decomposition pathway for this compound.
Caption: Troubleshooting workflow for assessing compound stability.
Technical Support Center: Catalyst Selection for 5-Bromo-2-difluoromethoxy-4-fluorophenol Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions of 5-Bromo-2-difluoromethoxy-4-fluorophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling experiments involving this compound.
Issue 1: Low or no conversion of the starting material.
-
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conversion in Suzuki-Miyaura couplings of this substrate can stem from several factors related to its electron-deficient nature and the presence of the phenolic hydroxyl group.
-
Inactive Catalyst: The Pd(0) active catalyst may not be generating efficiently from the precatalyst, or it may be deactivating. The electron-withdrawing fluorine and difluoromethoxy groups can make oxidative addition more challenging.
-
Solution: Switch to a more electron-rich and sterically hindered phosphine ligand such as SPhos, XPhos, or tBuXPhos. These ligands are known to promote oxidative addition and stabilize the palladium center.[1] Consider using a pre-formed Pd(0) catalyst or a G3 or G4 precatalyst to ensure efficient generation of the active species.
-
-
Inappropriate Base: The choice of base is critical. The phenolic proton needs to be considered. Strong bases like NaOtBu might be too harsh and lead to side reactions, while weaker bases may not be effective.
-
Solution: A thorough base screen is recommended. Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. The use of an aqueous base solution can sometimes be beneficial.
-
-
Solvent Effects: The solubility of all reaction components is crucial for efficient reaction.
-
Solution: A mixture of a polar aprotic solvent like dioxane or THF with water is a good starting point. Ensure all reagents, especially the boronic acid, are fully dissolved.
-
-
Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and oxidation of the phosphine ligand, deactivating the catalyst.
-
Solution: Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Issue 2: Significant formation of side products.
-
Question: I am observing significant homocoupling of my boronic acid and/or debromination of my starting material in a Suzuki-Miyaura reaction. How can I minimize these side reactions?
-
Answer: The formation of these side products is a common issue, particularly with electron-rich boronic acids or highly active catalyst systems.
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Using a slight excess of the aryl bromide can also disfavor homocoupling.
-
-
Debromination (Hydrodehalogenation): This side reaction can occur in the presence of a hydrogen source and a highly active catalyst. The phenolic proton itself can potentially act as a proton source under certain conditions.
-
Solution: Ensure solvents are anhydrous if water is not part of the intended reaction medium. If the phenolic proton is suspected to be the issue, consider protecting the phenol before the coupling reaction, although this adds extra synthetic steps. Alternatively, adjusting the ligand to be less electron-rich might temper the catalyst's activity and reduce debromination.
-
-
Issue 3: Difficulty in achieving C-N coupling with sterically hindered amines.
-
Question: My Buchwald-Hartwig amination of this compound with a bulky secondary amine is sluggish. What adjustments can I make?
-
Answer: Coupling with sterically hindered amines presents a challenge due to slower rates of reductive elimination.
-
Ligand Choice: The ligand plays a pivotal role in facilitating the coupling of hindered substrates.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos. These ligands have been specifically designed to promote the coupling of sterically demanding substrates.
-
-
Base Selection: A strong, non-nucleophilic base is typically required for Buchwald-Hartwig amination.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is of high purity and handled under anhydrous conditions.
-
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation barrier for the coupling of hindered partners.
-
Solution: Increase the reaction temperature, ensuring the solvent choice is appropriate for the higher temperature (e.g., toluene or dioxane).
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are the key considerations when selecting a catalyst system for coupling reactions with this compound?
-
A1: The primary considerations are:
-
The nature of the coupling reaction: Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings require different types of catalysts (palladium vs. copper-based).
-
The electronic properties of the substrate: The presence of electron-withdrawing groups (F, OCF₂H) makes the aryl bromide more electron-deficient, which can facilitate oxidative addition in palladium catalysis.
-
The presence of the phenolic hydroxyl group: This group can coordinate to the metal center and can be deprotonated by the base. This needs to be considered when choosing the base and can sometimes interfere with the catalytic cycle. For Ullmann couplings, the phenol can act as the nucleophile.
-
The coupling partner: The steric and electronic properties of the other coupling partner (e.g., boronic acid, amine, or another phenol) will influence the choice of ligand.
-
-
Q2: For a Suzuki-Miyaura coupling, which palladium catalyst and ligand combination is a good starting point?
-
A2: A robust starting point would be Pd₂(dba)₃ as the palladium source with a biaryl phosphine ligand like SPhos or XPhos. These ligands are known for their high activity and broad substrate scope, including with electron-deficient aryl bromides.[1]
-
Q3: When should I consider a copper catalyst for coupling reactions with this substrate?
-
A3: Copper catalysts are primarily used for Ullmann-type reactions, such as the coupling of the phenolic hydroxyl group with another aryl halide to form a diaryl ether.[2][3][4] This is a complementary approach to palladium-catalyzed methods.
Reaction Conditions
-
Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?
-
A4: The base plays multiple roles, including activating the coupling partner (e.g., in the transmetalation step of the Suzuki-Miyaura reaction) and neutralizing the acid generated during the reaction. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are good starting points. For Buchwald-Hartwig amination, stronger bases like NaOtBu or LiHMDS are often required. For Ullmann couplings, K₂CO₃ or Cs₂CO₃ are commonly used. A base screen is often necessary to find the optimal conditions for a new substrate.
-
Q5: How important is the choice of solvent?
-
A5: The solvent is critical for ensuring all components remain in solution and for influencing the reaction rate and selectivity. For palladium-catalyzed reactions, polar aprotic solvents like dioxane, THF, and DMF are common. For Ullmann couplings, higher boiling point polar aprotic solvents like DMF or DMSO are often used.
Quantitative Data Summary
The following tables provide representative data for catalyst performance in coupling reactions with substrates similar to this compound. Note: These are representative values and actual results may vary depending on the specific coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 80-90 |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 60-75 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | NaOtBu | Toluene | 110 | 18 | 88-96 |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | LiHMDS | Dioxane | 100 | 20 | 85-92 |
| PdCl₂(dppf) (5 mol%) | - | Cs₂CO₃ | DMF | 120 | 24 | 70-80 |
Table 3: Ullmann C-O Coupling of Aryl Bromides with Phenol
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ | DMSO | 120 | 24 | 75-85 |
| Cu₂O (5 mol%) | 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | DMF | 130 | 24 | 70-80 |
| Cu(acac)₂ (10 mol%) | None | K₃PO₄ | NMP | 150 | 36 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., BrettPhos).
-
Add the base (e.g., NaOtBu) to the vessel in a glovebox or under a positive flow of inert gas.
-
Add this compound (1.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry, concentrate, and purify as described in Protocol 1.
Protocol 3: General Procedure for Ullmann C-O Coupling
-
To a reaction vessel, add the copper catalyst (e.g., CuI), the ligand (if any, e.g., L-proline), the base (e.g., K₂CO₃), this compound (if it is the electrophile, 1.0 equiv), and the coupling partner phenol (1.2 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMSO).
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described in Protocol 1.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: 5-Bromo-2-difluoromethoxy-4-fluorophenol Reactivity and Solvent Effects
Disclaimer: Direct experimental data on the reactivity and solvent effects for 5-Bromo-2-difluoromethoxy-4-fluorophenol is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and data for structurally similar compounds, including halogenated phenols and aryl difluoromethyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
The primary reactive sites on this molecule are:
-
The Aromatic Ring: The phenol group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to the hydroxyl group. The existing substituents (Bromo, difluoromethoxy, and fluoro) will influence the regioselectivity of further substitutions.
-
The Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. This allows for reactions such as ether and ester formation.
-
The Carbon-Bromine Bond: This bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
The Carbon-Fluorine Bond (Aromatic): While generally strong, this bond can undergo nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by electron-withdrawing groups.
Q2: How does the difluoromethoxy group influence the reactivity of the aromatic ring?
The difluoromethoxy (-OCF2H) group is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This will have two main effects:
-
Deactivation of the Ring: Compared to a methoxy group (-OCH3), the difluoromethoxy group will make the aromatic ring less reactive towards electrophilic substitution.
-
Directing Effects: As an ether group, it is an ortho-, para- director for electrophilic aromatic substitution.
Q3: What types of solvents are suitable for reactions involving this compound?
The choice of solvent will depend on the specific reaction being performed. A general guideline is as follows:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often suitable for nucleophilic aromatic substitution (SNAr) reactions as they can solvate cations while leaving the nucleophile relatively free.[1][2]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are often used for electrophilic aromatic substitution reactions where a non-coordinating medium is preferred.[3] For some reactions like halogenation, non-polar solvents can help to achieve mono-substitution.[4][5]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can stabilize ionic intermediates, which can be beneficial in some reactions. However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2-type reactions.[6]
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The polarity of the solvent can significantly impact the rate of electrophilic aromatic substitution. Non-polar solvents may slow down the reaction.[3] Consider switching to a more polar aprotic solvent if the reaction is sluggish. For halogenation, using a non-polar solvent can prevent polysubstitution.[4][5] |
| Steric Hindrance | The existing substituents on the ring may sterically hinder the approach of the electrophile. Consider using a less bulky electrophile or changing the reaction temperature to overcome the activation barrier. |
| Deactivation by -OCF2H Group | The electron-withdrawing nature of the difluoromethoxy group deactivates the ring towards electrophilic attack. Harsher reaction conditions (higher temperature, stronger Lewis acid) may be required compared to reactions with simple phenols. |
| Poor Reagent Solubility | Ensure that all starting materials are fully dissolved in the chosen solvent. If solubility is an issue, consider a co-solvent system or a different solvent with better solubilizing properties. |
Issue 2: Unwanted Side Products in Nucleophilic Substitution at the Phenolic Oxygen
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | If the phenol is not fully deprotonated to the phenoxide, the reaction rate will be slow, and unreacted starting material will remain. Ensure a slight excess of a suitable base (e.g., NaH, K2CO3) is used. |
| Reaction with the Solvent | Some polar aprotic solvents like DMF can decompose at high temperatures or in the presence of strong bases, leading to side products. Use the solvent at a temperature where it is stable. |
| Competing Ring Reactions | Under certain conditions, nucleophilic aromatic substitution on the ring may compete with substitution at the oxygen. This is less likely without strong activation of the ring for SNAr. Ensure the reaction conditions favor O-alkylation/acylation (e.g., appropriate base and temperature). |
Quantitative Data Summary
Table 1: Expected Solvent Effects on Electrophilic Aromatic Substitution Rate
| Solvent Type | Polarity | Expected Relative Rate | Rationale |
| Non-Polar (e.g., Hexane, Toluene) | Low | Slow | Does not effectively stabilize the charged intermediate (arenium ion).[3] |
| Polar Aprotic (e.g., CH3CN, DMF) | High | Fast | Can stabilize the charged intermediate without strongly solvating the electrophile. |
| Polar Protic (e.g., CH3COOH, H2O) | High | Variable | Can stabilize the charged intermediate, but may also solvate the electrophile, potentially reducing its reactivity.[3] |
Table 2: Expected Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Rate
| Solvent Type | Polarity | Expected Relative Rate | Rationale |
| Non-Polar (e.g., Benzene, CCl4) | Low | Very Slow | Poor solubility of nucleophiles and does not stabilize the charged Meisenheimer complex. |
| Polar Aprotic (e.g., DMSO, DMF) | High | Very Fast | Effectively solvates the counter-ion of the nucleophile, increasing its nucleophilicity, and stabilizes the Meisenheimer complex.[2] |
| Polar Protic (e.g., Ethanol, Water) | High | Slow | Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.[1][6] |
Experimental Protocols
The following are generalized experimental protocols for reactions that could be performed on this compound, based on procedures for similar compounds. Note: These are illustrative and may require optimization.
Protocol 1: General Procedure for Electrophilic Bromination in a Non-Polar Solvent
-
Dissolve this compound (1 equivalent) in a non-polar solvent such as chloroform or carbon tetrachloride.[4][5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A general experimental workflow for a synthetic reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
managing exothermic reactions in 5-Bromo-2-difluoromethoxy-4-fluorophenol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Reactions
This section addresses specific issues that may arise during the synthesis, with a focus on controlling the reaction's thermal profile.
| Issue/Observation | Potential Cause | Recommended Action |
| Rapid Temperature Increase After Reagent Addition | The reaction is highly exothermic. The rate of addition of the difluoromethylating agent is too fast. Inadequate cooling. | Immediately slow or stop the addition of the reagent. Ensure the cooling bath is at the correct temperature and functioning efficiently. Increase stirring speed to improve heat transfer. |
| Reaction Temperature Overshoots Setpoint | Poor heat transfer from the reaction vessel to the cooling medium. The scale of the reaction is too large for the current cooling setup. | Use a larger cooling bath or a more efficient cooling system (e.g., cryostat). For larger-scale reactions, consider using a jacketed reactor. Ensure the reaction vessel is appropriately sized for the reaction volume to maximize surface area for cooling. |
| Localized Hotspots or Color Change | Inefficient stirring. Poor dissolution of reagents. | Increase the stirring rate to ensure homogenous mixing and temperature distribution. Ensure all solid reagents are fully dissolved before proceeding with the next step. |
| Gas Evolution is Too Vigorous | The reaction temperature is too high, leading to rapid decomposition of the difluorocarbene precursor. | Lower the reaction temperature. Control the addition rate of the difluoromethylating agent to maintain a steady rate of gas evolution. Ensure the system is properly vented. |
| Low Yield or Incomplete Reaction | The reaction temperature was too low, slowing down the reaction rate. Insufficient amount of difluoromethylating agent or base. | Gradually increase the reaction temperature while carefully monitoring for any exotherm. Use a slight excess of the difluoromethylating agent and base. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Formation of Side Products | The reaction temperature was too high, leading to undesired side reactions. The presence of impurities in starting materials or solvents. | Maintain the reaction temperature within the recommended range. Use pure, dry solvents and reagents. Consider purification of starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the main cause of the exotherm in this synthesis?
A1: The primary exothermic event in the synthesis of this compound is typically the decomposition of the difluorocarbene precursor (e.g., sodium chlorodifluoroacetate) to form difluorocarbene, and the subsequent reaction of the carbene with the phenoxide. The initial acid-base reaction to form the phenoxide can also contribute to heat generation.
Q2: At what stage of the reaction should I be most cautious about an exotherm?
A2: You should be most vigilant during and immediately after the addition of the difluoromethylating agent to the solution containing the 5-Bromo-2-fluorophenol and base. One report on a similar reaction noted an exotherm to 40-45 °C upon addition of DMF and water to cesium carbonate.[1]
Q3: What are the best practices for controlling the reaction temperature?
A3: Key practices include:
-
Using a cooling bath (e.g., ice-water, dry ice-acetone) to maintain a low starting temperature.
-
Slow, dropwise addition of the difluoromethylating agent using an addition funnel or a syringe pump.
-
Vigorous stirring to ensure efficient heat transfer.
-
Careful monitoring of the internal reaction temperature with a calibrated thermometer.
-
Ensuring the reaction vessel is not more than half full to allow for adequate headspace and surface area for cooling.
Q4: What are the potential side products if the temperature is not controlled?
A4: Poor temperature control can lead to several side products, including the formation of dimers and trimers.[2] If using reagents like difluoromethyltriflate, aryl-triflate side products can also form.[3]
Q5: How can I safely scale up this reaction?
A5: Scaling up exothermic reactions requires careful planning.[4][5] Key considerations include:
-
Start Small: Perform the reaction on a small scale to understand its thermal behavior.
-
Gradual Increase: Do not increase the scale by more than a factor of three to five at a time.[4][5]
-
Heat Transfer: Be aware that the surface-area-to-volume ratio decreases on scale-up, making cooling less efficient. A jacketed reactor is recommended for larger scales.
-
Reagent Addition: The rate of addition of the difluoromethylating agent becomes even more critical at a larger scale.
-
Emergency Plan: Have a plan in place to quickly cool the reaction in case of a thermal runaway, such as an emergency ice bath or a quenching agent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the difluoromethylation of phenols and should be performed by trained personnel in a well-ventilated fume hood.[2]
Materials and Equipment:
-
5-Bromo-2-fluorophenol
-
Sodium chlorodifluoroacetate
-
Cesium Carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Thermometer
-
Addition funnel or syringe pump
-
Cooling bath (e.g., ice-water)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, thermometer, and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add 5-Bromo-2-fluorophenol (1.0 eq) and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. Note that an initial exotherm may be observed upon solvent addition.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Difluoromethylating Agent Addition: Slowly add a solution of sodium chlorodifluoroacetate (2.0 eq) in DMF to the cooled reaction mixture over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 80-100 °C. Vigorous bubbling may be observed as the reaction proceeds.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Synthesis of Fluorinated Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluorinated phenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of fluorinated phenols?
The synthesis of fluorinated phenols is often complicated by several factors, including:
-
Low regioselectivity: Achieving the desired substitution pattern (ortho, meta, para) can be difficult, often resulting in mixtures of isomers.[1][2]
-
Harsh reaction conditions: Many traditional fluorination methods require high temperatures or highly acidic/basic conditions, which can be incompatible with sensitive functional groups.[3][4]
-
Dearomatization: Particularly in electrophilic fluorination, the aromatic ring of the phenol can be destroyed, leading to non-aromatic byproducts.[1][5]
-
Side reactions: The high reactivity of some fluorinating agents can lead to undesired side reactions and product degradation.
-
Handling of hazardous reagents: Many fluorinating agents are toxic, corrosive, or moisture-sensitive, requiring special handling procedures.[6][7][8][9]
-
Formation of constitutional isomers: Some methods, like palladium-catalyzed nucleophilic fluorination of aryl triflates, can produce hard-to-separate constitutional isomers.[2][10][11][12]
Q2: How do electron-donating or electron-withdrawing groups on the phenol affect the outcome of the fluorination reaction?
The electronic nature of the substituents on the phenolic ring significantly influences the reaction's success:
-
Electron-withdrawing groups (EWGs): Phenols with EWGs generally react faster in nucleophilic deoxyfluorination reactions, often leading to higher yields.[10][11] For instance, in deoxyfluorination using a specific reagent, phenols with EWGs can afford >90% yield at 80°C.[10][11]
-
Electron-releasing groups (ERGs): Electron-rich phenols are more challenging substrates for nucleophilic fluorination and may require higher temperatures and longer reaction times.[10][11] For example, they might require heating at 110°C for 20 hours.[10][11] Conversely, electron-rich aromatic compounds are suitable substrates for electrophilic fluorination.[1]
Q3: When should I use a protecting group for the hydroxyl group of my phenol?
Protecting the phenolic hydroxyl group is crucial in several scenarios to prevent unwanted side reactions.[3][13][14] Consider using a protecting group when:
-
The planned reaction conditions are harsh (e.g., strong acids or bases) and could lead to deprotonation or undesired reactions of the hydroxyl group.[3]
-
The reagents used are incompatible with a free hydroxyl group. For example, in syntheses involving enolizable ketones or other alcohol functional groups under basic conditions, protection is necessary.[15]
-
You need to prevent the hydroxyl group from directing the regioselectivity of a reaction in an undesired way.
Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBS).[3][16] The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal.[14] The tetrafluoropyridyl (TFP) group is a more recent protecting group for phenols that is stable under a range of conditions and can be cleaved mildly.[3]
Troubleshooting Guides
Guide 1: Low or No Yield of the Desired Fluorinated Phenol
This guide provides a systematic approach to troubleshooting low or no yield in your fluorination reaction.
Detailed Steps:
-
Verify Reagent Quality and Purity:
-
Fluorinating Agent: Many fluorinating agents are sensitive to moisture and can decompose upon storage.[11][12] For example, the deoxyfluorination reagent mentioned by Ritter can hydrolyze in a wet atmosphere.[11][12] Ensure your reagent is fresh or has been stored under anhydrous conditions.
-
Solvent: The choice of solvent is critical. For instance, some deoxyfluorination reactions show poor results in polar or protic solvents like MeCN.[10] Ensure your solvent is anhydrous and appropriate for the chosen reaction.
-
Starting Material: Confirm the purity of your starting phenol. Impurities can interfere with the reaction.
-
-
Review Reaction Conditions:
-
Temperature: Fluorination reactions can be highly sensitive to temperature. Phenols with electron-releasing groups may require higher temperatures for deoxyfluorination.[10][11]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or NMR if possible.
-
Atmosphere: Some reactions, particularly those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions.[10]
-
-
Assess Substrate Suitability:
-
Functional Group Compatibility: Your starting phenol may contain functional groups that are incompatible with the reaction conditions. For example, strong hydrogen bond donors like alcohols are often not tolerated in certain deoxyfluorination reactions.[10][11] In such cases, a protecting group strategy is necessary.[13][14]
-
Electronic Effects: As discussed in the FAQs, the electronic properties of your substrate play a major role. You may need to choose a different fluorination method if your substrate is not well-suited for the current one.
-
Guide 2: Poor Regioselectivity or Formation of Isomers
This guide helps address the challenge of obtaining a mixture of regioisomers.
Detailed Steps:
-
Identify the Source of Isomer Formation:
-
Reaction Mechanism: Understand the mechanism of your chosen fluorination reaction. For example, electrophilic fluorination of phenols is known to have issues with low ortho/para selectivity.[1] Palladium-catalyzed fluorination of aryl triflates can also yield constitutional isomers.[2][10][11]
-
Substrate Control: The inherent electronic and steric properties of your substrate will influence the position of fluorination.
-
-
Select a More Regioselective Method:
-
If your current method is inherently non-selective, consider alternatives. For instance, the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, can offer good regioselectivity for the introduction of fluorine.[11][17][18]
-
Deoxyfluorination of phenols via ipso-substitution is another method that generally avoids the formation of constitutional isomers.[10][11]
-
-
Optimize Reaction Conditions:
-
Temperature and Solvent: In some cases, adjusting the temperature or solvent can influence the kinetic vs. thermodynamic control of the reaction, potentially favoring one regioisomer.
-
Catalyst/Ligand: In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity.
-
-
Utilize Directing Groups:
-
If feasible, introduce a directing group onto your phenol to guide the fluorinating agent to the desired position. This adds steps to your synthesis but can be a powerful strategy for controlling regioselectivity.
-
Data Presentation
Table 1: Comparison of Deoxyfluorination of Phenols with Varying Electronic Properties
| Starting Phenol | Substituent Type | Reaction Conditions | Yield of Aryl Fluoride | Reference |
| Phenol with Electron-Withdrawing Group | Electron-Withdrawing | 80 °C, 3 hours | >90% | [10][11] |
| Phenol with Electron-Releasing Group | Electron-Releasing | 110 °C, 20 hours | Not specified, but successful | [10][11] |
| 4-Methoxyphenol | Electron-Releasing | Toluene or Dioxane | 82-88% | [11] |
| 4-Fluorobenzamide from corresponding phenol | Amide (H-bond donor) | Not specified | 20% | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Phenol
This protocol is a generalized procedure based on modern deoxyfluorination methods. Caution: Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.[9] Some fluorinating reagents can cause severe burns.[6]
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the starting phenol in an appropriate anhydrous aprotic solvent (e.g., toluene or dioxane).[11]
-
Reagent Addition: Add the deoxyfluorinating reagent (e.g., PhenoFluor or a similar reagent) to the solution. The stoichiometry will depend on the specific reagent used.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110°C) and monitor the reaction progress by TLC or LC-MS.[10][11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully, for example, by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired fluorinated arene.
Note: This is a general guideline. The specific reagent, solvent, temperature, and reaction time will need to be optimized for each substrate. Always consult the primary literature for detailed procedures for specific reagents.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyfluorination of Phenols [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. jocpr.com [jocpr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Bromo-2-difluoromethoxy-4-fluorophenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving 5-Bromo-2-difluoromethoxy-4-fluorophenol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction. | Before workup, monitor the reaction completion using an appropriate technique (e.g., TLC, LC-MS, GC-MS). |
| Product loss during extraction. | Ensure the pH of the aqueous layer is optimized for the product's solubility. For phenolic products, acidification of the aqueous layer prior to extraction can improve recovery in the organic phase. Use a suitable extraction solvent in sufficient volume and perform multiple extractions. | |
| Product degradation. | The difluoromethoxy group is generally stable, but prolonged exposure to very strong acids or bases at elevated temperatures should be avoided. | |
| Product Contamination | Unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion. If necessary, unreacted starting materials can be removed by chromatography. |
| Byproducts from side reactions. | The presence of multiple reactive sites (bromo, fluoro, phenol) can lead to side reactions. Purification by column chromatography is often necessary to isolate the desired product. | |
| Residual solvent. | After extraction and drying, ensure complete removal of the organic solvent under reduced pressure. For high-boiling point solvents, co-evaporation with a lower-boiling point solvent may be effective. | |
| Emulsion Formation during Extraction | High concentration of reagents or byproducts. | Dilute the reaction mixture with more solvent before extraction. The addition of brine can help to break up emulsions. |
| Fine particulate matter. | Filter the reaction mixture before extraction. | |
| Oily Product Instead of Solid | Presence of impurities. | Purify the product using column chromatography or recrystallization. |
| The product is an oil at room temperature. | Confirm the expected physical state of the product. If it is an oil, purification should focus on chromatographic methods. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A1: A typical workup procedure involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. The specific details will vary depending on the reaction type (e.g., Suzuki coupling, ether synthesis). A generalized protocol is provided below.
Q2: How stable is the difluoromethoxy group during workup?
A2: The difluoromethoxy group is generally stable under standard acidic and basic workup conditions. However, prolonged exposure to harsh conditions, such as concentrated strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential hydrolysis.
Q3: What are the common impurities I might expect?
A3: Common impurities can include unreacted this compound, reagents from the reaction, and potential side-products arising from reactions at the bromo, fluoro, or phenolic hydroxyl positions.
Q4: Which solvents are recommended for extraction?
A4: Common and effective solvents for extracting organic products from aqueous mixtures include ethyl acetate, dichloromethane, and diethyl ether. The choice of solvent will depend on the polarity of your product.
Q5: My final product is a persistent oil, but I expect a solid. What should I do?
A5: First, verify the expected physical state of your compound from literature if available. If it should be a solid, the oily nature is likely due to impurities. Attempt purification by column chromatography. If the pure compound is indeed an oil, this is its natural state.
Experimental Protocols
General Workup Protocol for a Suzuki Coupling Reaction
This protocol assumes a standard Suzuki coupling of this compound with a boronic acid.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding an aqueous solution of saturated ammonium chloride or water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to remove any acidic impurities).
-
Brine (to facilitate separation of the layers and remove residual water).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure product.
Visualizations
Caption: General experimental workflow for the workup and purification of a reaction involving this compound.
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 5-Bromo-2-difluoromethoxy-4-fluorophenol and Other Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenols, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures with enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of 5-Bromo-2-difluoromethoxy-4-fluorophenol with other relevant fluorinated phenols in common synthetic transformations, supported by available experimental data and established structure-activity relationships.
Introduction to Fluorinated Phenols in Synthesis
Fluorine's unique properties, including its high electronegativity and small size, allow it to modulate the electronic and steric characteristics of a molecule, thereby influencing its reactivity and biological activity. Brominated fluorophenols are particularly valuable as they provide a handle for cross-coupling reactions, enabling the introduction of diverse substituents onto the aromatic ring. This guide focuses on the comparative performance of this compound against other structurally related phenols in key synthetic reactions such as Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig couplings.
The Subject of Comparison: this compound
This compound is a highly functionalized building block. The presence of a bromine atom at the 5-position, a difluoromethoxy group at the 2-position, and a fluorine atom at the 4-position creates a unique electronic and steric environment that dictates its reactivity in synthetic transformations. The difluoromethoxy group is known to be moderately electron-withdrawing, which can influence the reactivity of the C-Br bond in cross-coupling reactions[1][2][3].
Comparative Performance in Cross-Coupling Reactions
The utility of a brominated phenol in synthesis is often determined by its performance in palladium- or copper-catalyzed cross-coupling reactions. The electronic nature of the substituents on the aromatic ring plays a crucial role in the efficiency of these reactions. Electron-withdrawing groups generally enhance the rate of oxidative addition of the aryl halide to the metal center, a key step in many cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is influenced by the electronic density of the aromatic ring.
Logical Relationship: Influence of Substituents on Suzuki-Miyaura Coupling Reactivity
Caption: Influence of electronic effects on Suzuki-Miyaura coupling reactivity.
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Bromide Substrate | Substituents | Coupling Partner | Catalyst System | Yield (%) | Reference |
| This compound (Inferred) | -OCF2H (EWG), -F (EWG) | Arylboronic acid | Pd(PPh₃)₄ / Base | Good to Excellent | Inferred from[1][2][3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | -Cl (EWG) | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 75-88 | [2] |
| 5-Bromo-1-ethyl-1H-indazole | Indazole ring | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 84 | [4] |
| 8-Bromoflavone | Flavone scaffold | Various amines | Pd₂(dba)₃ / BINAP / NaOtBu | Moderate to Good | [5] |
| 4-Bromotoluene | -CH₃ (EDG) | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | High | [6] |
| 4-Bromoaniline | -NH₂ (EDG) | Phenylboronic acid | Polymer encapsulated Pd | 62 | [7] |
Note: The yield for this compound is an educated estimation based on the electron-withdrawing nature of the difluoromethoxy and fluoro substituents, which is expected to facilitate the oxidative addition step in Suzuki-Miyaura coupling.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen or carbon-nitrogen bonds. The reactivity of the aryl halide in Ullmann-type reactions is also enhanced by the presence of electron-withdrawing groups.
Experimental Workflow: Typical Ullmann O-Arylation
Caption: Generalized workflow for a typical Ullmann O-arylation reaction.
Comparative Data for Ullmann Condensation
| Aryl Bromide Substrate | Substituents | Coupling Partner | Catalyst System | Yield (%) | Reference |
| This compound (Inferred) | -OCF2H (EWG), -F (EWG) | Phenol / Amine | CuI / Ligand / Base | Good to Excellent | Inferred from[1][8] |
| Aryl bromide with -COCH₃ (EWG) | -COCH₃ | Aryl iodide | Cu | 87 | [1] |
| Aryl bromide with -CN (EWG) | -CN | Aryl iodide | Cu | 83 | [1] |
| Aryl bromide with -Br | -Br | Aryl iodide | Cu | 85 | [1] |
| Aryl bromide with -OMe (EDG) | -OMe | Aryl iodide | Cu | 80 | [1] |
| Bromobenzene | None | p-Cresol | CuIPPh₃ / K₂CO₃ | Moderate | [8] |
Note: The inferred yield for this compound is based on the principle that electron-withdrawing groups enhance the reactivity of aryl halides in Ullmann-type couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. Similar to other palladium-catalyzed reactions, the electronic properties of the aryl halide influence the reaction efficiency.
Signaling Pathway: Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Comparative Data for Buchwald-Hartwig Amination
| Aryl Bromide Substrate | Amine | Catalyst System | Yield (%) | Reference |
| This compound (Inferred) | Primary/Secondary Amines | Pd₂(dba)₃ / Ligand / Base | Good to Excellent | Inferred from[5] |
| 8-Bromoflavone | Various Amines | Pd₂(dba)₃ / BINAP / NaOtBu | Moderate to Good | [5] |
| 4-Bromothiazole | Piperidine | GPhos-supported Pd / NaOTMS | Good to Excellent | [9] |
| Aryl Fluorosulfonates | Aryl Amines | Pd(PPh₃)₄ / Cs₂CO₃ | Moderate to Good | [10] |
Note: The predicted performance of this compound is based on its favorable electronic properties for oxidative addition, a key step in the Buchwald-Hartwig amination.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative protocols for the synthesis of a brominated fluorophenol and a general procedure for Suzuki-Miyaura coupling that can be adapted for substrates like this compound.
Synthesis of 4-Bromo-2-fluorophenol[11]
-
Reaction Setup: Dissolve 2-fluorophenol (22.4 g, 0.2 mol) in dichloromethane (250 mL) in a flask and cool to approximately 3 °C in an ice bath.
-
Bromination: Slowly add bromine (31.97 g, 0.2 mol) to the cooled solution, maintaining the temperature under ice bath conditions.
-
Reaction: Stir the mixture at ice bath temperature for 2 hours, followed by stirring at room temperature for 1 hour.
-
Quenching: Pour the reaction mixture into water (600 mL) containing an excess of sodium bisulfite to quench the reaction.
-
Extraction: Separate the organic phase and wash the aqueous phase with additional dichloromethane (200 mL).
-
Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by evaporation to yield 2-fluoro-4-bromophenol as a colorless oil (34.5 g, 90% yield).
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides[12]
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equiv), the arylboronic acid (1.1 equiv), and a base such as K₃PO₄ (1.5 equiv).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a solvent mixture of 1,4-dioxane and water (4:1).
-
Reaction: Stir the mixture under an inert atmosphere at 85-95 °C for the required time (typically monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, filter the mixture and dilute with an organic solvent like ethyl acetate.
-
Extraction and Purification: Wash the organic layer with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Based on the known electronic effects of its substituents, it is expected to exhibit excellent reactivity in a range of cross-coupling reactions, including Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig couplings. The electron-withdrawing nature of the difluoromethoxy and fluoro groups should facilitate the key oxidative addition step in palladium- and copper-catalyzed transformations. While direct comparative experimental data is limited, the available information on related systems strongly supports the high synthetic utility of this versatile fluorinated phenol. Further experimental studies are warranted to fully elucidate its reaction scope and optimize conditions for its various applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mdpi.com [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 5-Bromo-2-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic routes for 5-Bromo-2-difluoromethoxy-4-fluorophenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The analysis focuses on a plausible multi-step pathway, breaking down each transformation and presenting available experimental data to aid in methodological selection and optimization.
Proposed Synthetic Pathway
A multi-step synthesis commencing from the readily available 4-fluorophenol is outlined below. This route involves formylation, regioselective bromination, Baeyer-Villiger oxidation, and selective difluoromethylation. Each step is analyzed with respect to reported yields, reaction conditions, and potential challenges.
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Analysis and Experimental Protocols
Step 1: Formylation of 4-Fluorophenol
The initial step involves the introduction of a formyl group ortho to the hydroxyl group of 4-fluorophenol to yield 4-fluoro-2-hydroxybenzaldehyde. While various formylation methods for phenols exist, the Reimer-Tiemann and Duff reactions are common approaches.
Experimental Protocol (Reimer-Tiemann Reaction - General Procedure): A mixture of 4-fluorophenol, chloroform, and a strong base (e.g., sodium hydroxide) in an aqueous or biphasic system is heated under reflux. The reaction proceeds via dichlorocarbene addition to the phenoxide. Acidic workup then yields the aldehyde.
Data Summary:
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
| Formylation | 4-Fluorophenol | 4-Fluoro-2-hydroxybenzaldehyde | Chloroform, NaOH | Reflux | Moderate | Variable | General Knowledge |
Note: Specific yield and purity data for the formylation of 4-fluorophenol to the specific ortho-isomer were not found in the initial search and would require experimental determination.
Step 2: Bromination of 4-Fluoro-2-hydroxybenzaldehyde
This crucial step establishes the bromine substitution pattern. A method for the synthesis of a similar compound, 3-bromo-5-fluoro-4-hydroxybenzaldehyde, has been reported, suggesting the feasibility of this transformation.
Experimental Protocol (Adapted from a similar synthesis): To a solution of 4-fluoro-2-hydroxybenzaldehyde in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching and extraction to isolate the product.
Data Summary:
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
| Bromination | 4-Fluoro-2-hydroxybenzaldehyde | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Bromine, Acetic Acid | 45°C, 26 hours | 48 | Not Specified | [1] |
Step 3: Baeyer-Villiger Oxidation
The conversion of the salicylaldehyde to a catechol derivative is achieved through a Baeyer-Villiger oxidation. This reaction can be performed using peroxy acids or enzymatically. The enzymatic approach often offers higher selectivity and milder conditions.
Experimental Protocol (Enzymatic Baeyer-Villiger Oxidation): The substrate, 5-bromo-4-fluoro-2-hydroxybenzaldehyde, is incubated with a suitable monooxygenase, such as 4-hydroxyacetophenone monooxygenase (HAPMO), in a buffered solution with a cofactor like NADPH. The reaction progress is monitored by techniques like HPLC.[2]
Chemical Baeyer-Villiger Oxidation Protocol: The aldehyde is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, in an appropriate solvent like 2,2,2-trifluoroethanol, often with the addition of an acid catalyst like sulfuric acid.[3]
Data Summary:
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
| Baeyer-Villiger Oxidation | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 5-Bromo-4-fluorobenzene-1,2-diol | HAPMO, NADPH | Biocatalytic | High (substrate dependent) | High | [2] |
| Baeyer-Villiger Oxidation | Fluorobenzaldehydes | Fluorophenols | Oxone or m-CPBA, H₂SO₄, TFE | 80°C, 30 min | up to 97 | High | [3] |
Step 4: Selective Difluoromethylation
The final step is the selective introduction of the difluoromethoxy group onto the more electron-rich hydroxyl group at the 2-position. The presence of the electron-withdrawing bromine and fluorine atoms on the ring may influence the reactivity of the two hydroxyl groups.
Experimental Protocol (Using Sodium Chlorodifluoroacetate): The catechol, 5-bromo-4-fluorobenzene-1,2-diol, is reacted with sodium chlorodifluoroacetate in the presence of a base like cesium carbonate in a polar aprotic solvent. The reaction generates difluorocarbene in situ, which then reacts with the phenoxide.
Experimental Protocol (Using S-(Difluoromethyl)sulfonium Salt): A mixture of the catechol and a bench-stable S-(difluoromethyl)sulfonium salt is treated with a base such as lithium hydroxide. This method has shown good to excellent yields for the difluoromethylation of various phenols.
Data Summary:
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
| Difluoromethylation | Phenols | Aryl difluoromethyl ethers | Sodium chlorodifluoroacetate, Cs₂CO₃ | Thermal | Good | Good | General Method |
| Difluoromethylation | Phenols/Thiophenols | Aryl difluoromethyl ethers | S-(Difluoromethyl)sulfonium salt, LiOH | Mild | Good to Excellent | Good | General Method |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion and Future Outlook
The proposed synthetic route offers a logical and feasible approach to this compound. While experimental data for each specific transformation on the exact substrates is not fully available in the literature, analogous reactions provide strong evidence for the viability of this pathway. Key challenges include optimizing the regioselectivity of the initial formylation and the final selective difluoromethylation. Further experimental work is required to determine the precise yields and optimal conditions for each step. The development of a robust and scalable synthesis for this compound will be of significant interest to the pharmaceutical and agrochemical industries.
References
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical analytical methods for the validation of 5-Bromo-2-difluoromethoxy-4-fluorophenol, a halogenated phenol derivative of interest in pharmaceutical development. The information presented is based on established analytical practices for similar compounds and serves as a practical template for methodology development and validation.
Comparison of Analytical Methods
Two primary chromatographic methods are commonly employed for the analysis of halogenated phenols: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the analyte's volatility, thermal stability, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally sensitive compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for volatile and semi-volatile compounds, offering high sensitivity and structural information. Derivatization may be necessary for polar analytes like phenols to improve their volatility and chromatographic behavior.
The following tables summarize the typical performance characteristics of these two methods for the analysis of a compound like this compound.
Table 1: Comparison of HPLC and GC-MS Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Instrumentation | HPLC system with UV detector | GC system with a Mass Spectrometer |
| Typical Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Derivatization | Not typically required | Often required (e.g., silylation) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Linearity (r²) | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2.0% | < 3.0% |
Table 2: Detailed Validation Parameters for a Hypothetical HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of the target concentration | 0.5 - 1.5 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | 1.2% |
| Precision (Intermediate) | RSD ≤ 3.0% | 2.5% |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity > 99.5%, Resolution > 2.0 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.12 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters | Passed |
Table 3: Detailed Validation Parameters for a Hypothetical GC-MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | 0.9989 |
| Range | 50% - 150% of the target concentration | 0.05 - 0.75 µg/mL |
| Accuracy | 97.0% - 103.0% recovery | 98.1% - 102.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 3.0% | 2.1% |
| Precision (Intermediate) | RSD ≤ 4.0% | 3.5% |
| Specificity | No interfering peaks at the retention time of the analyte and its qualifier ions | Passed |
| Limit of Detection (LOD) | Instrument detection limit | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Lowest concentration with acceptable precision and accuracy | 0.03 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters | Passed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following are representative experimental protocols for the HPLC and GC-MS analysis of this compound.
HPLC Method Protocol
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.5 to 1.5 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve a target concentration within the working standard range.
GC-MS Method Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Derivatization (Silylation):
-
To a 1 mg/mL solution of the sample or standard in a suitable solvent (e.g., pyridine), add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60 °C for 30 minutes.
-
Allow to cool before injection.
3. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
4. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and selected ion monitoring (SIM) for quantification.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a typical signaling pathway where such a compound might be studied.
Caption: Workflow for Analytical Method Validation.
Caption: Hypothetical Signaling Pathway Interaction.
spectroscopic comparison of 5-Bromo-2-difluoromethoxy-4-fluorophenol and its analogs
A Spectroscopic Comparison of 5-Bromo-2-difluoromethoxy-4-fluorophenol and its Analogs
This guide provides a comparative analysis of the spectroscopic properties of this compound and its structural analogs. Due to the limited availability of experimental data for the target compound, this comparison focuses on analogs that share key structural features, such as a brominated and fluorinated phenol ring. The provided data is essential for researchers in drug discovery and chemical synthesis for the structural elucidation and characterization of novel compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for selected analogs of this compound. This data has been compiled from various sources and provides a basis for understanding the influence of different substituents on the spectroscopic properties of the phenol ring.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Bromo-2-fluorophenol | CDCl₃ | 7.21 (dd, J=8.8, 2.4 Hz, 1H), 7.09 (ddd, J=8.8, 8.8, 2.4 Hz, 1H), 6.87 (dd, J=8.8, 4.4 Hz, 1H), 5.3 (s, 1H, OH) |
| 2-Bromo-4-fluorophenol | CDCl₃ | 7.33 (dd, J=8.8, 3.2 Hz, 1H), 7.05 (ddd, J=8.8, 8.8, 3.2 Hz, 1H), 6.90 (dd, J=8.8, 5.2 Hz, 1H), 5.4 (s, 1H, OH) |
| 5-Bromo-2,4-difluoroaniline | D₂O | 7.5-7.3 (m, 2H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-Bromo-2-fluorophenol [2] | CDCl₃ | 152.9 (d, J=242 Hz), 141.9 (d, J=12 Hz), 125.5 (d, J=4 Hz), 120.2 (d, J=25 Hz), 117.8 (d, J=8 Hz), 110.1 (d, J=3 Hz) |
| 2-Bromo-4-fluorophenol | CDCl₃ | 157.0 (d, J=240 Hz), 147.9 (d, J=2 Hz), 120.9 (d, J=25 Hz), 118.0 (d, J=8 Hz), 115.5 (d, J=23 Hz), 108.8 (d, J=4 Hz) |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-Bromo-2-fluorophenol | - | Data not available |
| 2-Bromo-4-fluorophenol | - | Data not available |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| Phenol (for reference) [3][4] | Liquid Film | ~3550-3230 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 1600-1440 (C-C aromatic stretch), 1410-1310 & 1230-1140 (C-O stretch) |
| 2-Bromo-4-fluorophenol | ATR | Data available but specific values not provided in search results. |
| 4-Fluorophenol [5] | - | Data available but specific values not provided in search results. |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| 2-Bromo-4-fluorophenol [6] | Electron Ionization (EI) | 190/192 (M⁺), fragments at 111, 82 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific sample being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR of Fluorinated Phenols A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Spectra are recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H).[8] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C).[9] For ¹⁹F NMR, an external or internal standard such as CFCl₃ or a known fluorinated compound is used for referencing.[8][10] Coupling constants (J) are reported in Hertz (Hz).[8]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Liquid Film IR of Phenolic Compounds For solid samples, a small amount of the material is placed directly on the ATR crystal. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[4] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The broad O-H stretching band is a characteristic feature of phenols.[3][11]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of Halogenated Phenols A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[12] The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14] The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M⁺ and M⁺+2).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized phenolic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of phenolic compounds.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Halogenated phenols, as part of the broader class of polyphenolic compounds, have been shown to modulate various cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key pathway involved in cell proliferation, differentiation, and apoptosis, and is a potential target for such compounds.[15][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-2-fluorophenol(2105-94-4) 13C NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. biophysics.org [biophysics.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. researchgate.net [researchgate.net]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
biological activity comparison of 5-Bromo-2-difluoromethoxy-4-fluorophenol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various substituted phenol derivatives, focusing on compounds structurally related to 5-Bromo-2-difluoromethoxy-4-fluorophenol. Due to a lack of specific data on this compound derivatives, this report focuses on analogous brominated and fluorinated phenol compounds, providing insights into their potential anticancer and enzyme inhibitory activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, into phenol structures can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Comparative Anticancer Activity
A variety of bromophenol and fluorinated phenol derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines. The data below summarizes the inhibitory concentrations (IC50) or percentage of inhibition for selected compounds.
| Compound/Derivative | Cancer Cell Line | Biological Activity | Reference |
| Bromophenol Derivatives | |||
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Reduced cell viability to 35.27% at 10 µM | [2] |
| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9) | K562 (Leukemia) | Inhibited cell viability | [2] |
| Fluorinated Benzophenone Analogues | |||
| Compound 6a | KB-3-1 (Cervical Carcinoma) | ~2.1-fold more cytotoxic than gemcitabine | [3] |
| Compound 7a | KB-3-1 (Cervical Carcinoma) | ~13-fold more cytotoxic than gemcitabine | [3] |
| Compound 6b | KB-3-1 (Cervical Carcinoma) | ~3.6-fold more cytotoxic than gemcitabine | [3] |
| Compound 7b | KB-3-1 (Cervical Carcinoma) | ~13.5-fold more cytotoxic than gemcitabine | [3] |
| Compound 6a | MDA-MB-231 (Breast Cancer) | ~1.2-fold more cytotoxic than a standard reference | [3] |
| Compound 7a | MDA-MB-231 (Breast Cancer) | ~2.5-fold more cytotoxic than a standard reference | [3] |
| Compound 6b | MDA-MB-231 (Breast Cancer) | ~2.2-fold more cytotoxic than a standard reference | [3] |
| Compound 7b | MDA-MB-231 (Breast Cancer) | ~2.8-fold more cytotoxic than a standard reference | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anticancer activity of the synthesized bromophenol and fluorinated benzophenone derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., K562, KB-3-1, MDA-MB-231) were seeded in 96-well plates at a specific density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength. The cell viability was calculated as a percentage of the control (untreated cells).
Caption: Workflow for assessing cell viability using the MTT assay.
Signaling Pathways
While specific signaling pathways for this compound derivatives are not documented, related halogenated phenols have been shown to interfere with various cellular signaling pathways, including those involved in cell proliferation and apoptosis. For instance, some bromophenols have been found to act as protein tyrosine kinase (PTK) inhibitors. The general mechanism of PTK inhibition involves blocking the phosphorylation of tyrosine residues on substrate proteins, which is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival.
Caption: Generalized pathway of Protein Tyrosine Kinase (PTK) inhibition.
References
Navigating the Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol: A Cost-Benefit Analysis of Competing Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of complex intermediates is a critical challenge. This guide provides a comparative analysis of potential synthetic routes for 5-Bromo-2-difluoromethoxy-4-fluorophenol, a halogenated and difluoromethoxylated phenol derivative with potential applications in medicinal chemistry. As no direct, single-step synthesis has been reported in the literature, this analysis focuses on a plausible multi-step pathway, dissecting the costs and benefits of different methodologies for the key transformations, particularly the crucial difluoromethoxylation step.
The proposed synthetic strategy commences with a readily available starting material, 4-fluoroaniline, and proceeds through the synthesis of a key intermediate, 5-bromo-4-fluorophenol. Subsequently, two distinct methods for the introduction of the difluoromethoxy group are evaluated: a classic approach using sodium chlorodifluoroacetate and a more modern photocatalytic method.
Proposed Synthetic Pathways
Two plausible synthetic routes (Route A and Route B) have been conceptualized based on established organic chemistry principles. Both routes converge on the synthesis of the key intermediate, 5-bromo-4-fluorophenol, but differ in the subsequent difluoromethoxylation step.
dot
Figure 1. Proposed synthetic pathways to this compound.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative and qualitative parameters for the two proposed difluoromethoxylation methods.
| Parameter | Route A: Thermal Difluoromethoxylation | Route B: Photocatalytic Difluoromethoxylation |
| Difluoromethylating Agent | Sodium Chlorodifluoroacetate (ClCF₂COONa) | Various (e.g., Difluoromethyl triflate, Ethyl bromodifluoroacetate) |
| Catalyst | None (Thermal decomposition) | Photocatalyst (e.g., Iridium or Ruthenium complexes) |
| Reaction Temperature | High (typically >100 °C) | Room Temperature |
| Reaction Time | Several hours | Generally shorter than thermal methods |
| Yield | Moderate to good, substrate dependent | Generally good to excellent, often with broader substrate scope |
| Purity & Side Products | Can have side products from carbene insertion | Generally cleaner reactions with higher selectivity |
| Cost of Reagents | Sodium chlorodifluoroacetate is relatively inexpensive. | Photocatalysts and specialized difluoromethylating agents can be expensive. |
| Equipment | Standard laboratory glassware for high-temperature reactions. | Photoreactor with a specific wavelength light source. |
| Scalability | Potentially challenging due to high temperatures and pressure buildup. | Generally more scalable due to milder conditions. |
| Safety Considerations | High temperatures, potential for pressure buildup. | Use of specialized photochemical equipment. |
Experimental Protocols
Synthesis of 5-bromo-4-fluorophenol (Key Intermediate)
A plausible, multi-step synthesis of 5-bromo-4-fluorophenol starting from 4-fluoroaniline is outlined below. Each step is based on well-established named reactions in organic synthesis.
-
Acetylation of 4-fluoroaniline: 4-fluoroaniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine) or an acid catalyst to yield N-(4-fluorophenyl)acetamide. This step protects the amino group and directs the subsequent bromination.
-
Bromination of N-(4-fluorophenyl)acetamide: The protected aniline is then brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetic acid. The acetamido group directs the bromine to the ortho position, yielding N-(3-bromo-4-fluorophenyl)acetamide.
-
Hydrolysis of the acetanilide: The protecting group is removed by acid or base-catalyzed hydrolysis to give 3-bromo-4-fluoroaniline.
-
Diazotization and Hydrolysis: The resulting aniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures. The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the desired 5-bromo-4-fluorophenol.
Route A: Thermal Difluoromethoxylation using Sodium Chlorodifluoroacetate
This method involves the in-situ generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium chlorodifluoroacetate.
-
Procedure: 5-bromo-4-fluorophenol is dissolved in a high-boiling polar aprotic solvent (e.g., DMF or diglyme) containing a base (e.g., potassium carbonate) to form the corresponding phenoxide. Sodium chlorodifluoroacetate is then added, and the mixture is heated to a high temperature (typically 120-160 °C) for several hours. The difluorocarbene generated reacts with the phenoxide to form the desired this compound. The product is then isolated and purified using standard techniques like extraction and chromatography.
Route B: Photocatalytic Difluoromethoxylation
This approach utilizes visible-light photoredox catalysis to generate a difluoromethyl radical or a related reactive species under mild conditions.
-
Procedure: 5-bromo-4-fluorophenol, a suitable difluoromethylating agent (e.g., a difluoromethyl sulfonium salt or a difluoromethyl halide), and a photocatalyst (e.g., an iridium or ruthenium complex) are dissolved in an appropriate solvent. A base may also be required. The reaction mixture is then irradiated with visible light (e.g., from a blue LED) at room temperature for a specified period. Upon completion, the product is isolated and purified.
Cost-Benefit Analysis
Route A (Thermal Method):
-
Benefits: The primary advantage of this route is the relatively low cost of the difluoromethylating agent, sodium chlorodifluoroacetate. The experimental setup is also straightforward, requiring standard heating equipment.
-
Drawbacks: The high reaction temperatures can lead to side reactions and decomposition of sensitive substrates, potentially lowering the yield and complicating purification. Scaling up high-temperature reactions can also pose safety and engineering challenges. The energy consumption for maintaining high temperatures for extended periods contributes to the operational cost.
Route B (Photocatalytic Method):
-
Benefits: This modern approach offers significantly milder reaction conditions, which often translates to higher yields, cleaner reaction profiles, and better functional group tolerance. The scalability is generally more favorable than for high-temperature reactions.
-
Drawbacks: The main barrier to widespread adoption is the cost of the photocatalysts and some of the specialized difluoromethylating reagents. The requirement for a photoreactor adds to the initial equipment investment.
Conclusion for Researchers and Drug Development Professionals
The choice between these synthetic methodologies will ultimately depend on the specific needs and resources of the research or development team.
-
For early-stage research and small-scale synthesis , where cost may be a less critical factor and obtaining the target compound with high purity and yield is paramount, the photocatalytic route (Route B) is likely the superior choice due to its mild conditions and cleaner reaction profile.
-
For process development and larger-scale production , a thorough cost analysis is essential. While the initial investment in photocatalytic equipment and more expensive reagents may be higher, the potential for higher yields, reduced purification costs, and improved safety and scalability could make it more economically viable in the long run. The thermal method (Route A) might be considered if the cost of the final product is highly sensitive to raw material prices and if the potential for lower yields and more complex purification can be managed effectively at scale.
Further optimization of either route would be necessary to develop a robust and efficient synthesis of this compound. This would involve screening of different bases, solvents, and reaction conditions to maximize the yield and purity of the desired product.
Comparative Analysis of 5-Bromo-2-difluoromethoxy-4-fluorophenol and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 5-Bromo-2-difluoromethoxy-4-fluorophenol and its structurally related analogs. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages data from similar brominated and fluorinated phenols to provide a comparative context for researchers. The information is intended to serve as a reference for anticipating the physicochemical properties and potential biological activities of the target compound.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of several commercially available bromofluorophenol analogs. This data provides a baseline for estimating the properties of this compound.
| Property | 5-Bromo-2,4-difluorophenol | 5-Bromo-2-fluorophenol | 4-Bromo-2,5-difluorophenol | 2-Bromo-5-fluorophenol | 4-Bromo-2-fluorophenol | 2-Bromo-4,5-difluorophenol |
| Molecular Formula | C₆H₃BrF₂O | C₆H₄BrFO | C₆H₃BrF₂O | C₆H₄BrFO | C₆H₄BrFO | C₆H₃BrF₂O |
| Molecular Weight | 208.99 g/mol | 191.00 g/mol [1] | 208.99 g/mol [2] | 191.00 g/mol | 191.00 g/mol | 208.99 g/mol [3] |
| CAS Number | 355423-48-2[4] | 112204-58-7[1] | 486424-36-6[2] | 147460-41-1 | 2105-94-4 | 166281-37-4[3] |
| Appearance | Solid | - | - | Liquid | Liquid | Liquid[3] |
| Purity | 95% | - | - | 97% | 98% | 99%[3] |
| Density | - | - | - | 1.717 g/mL at 25°C | 1.744 g/mL at 25°C | 1.829 g/mL at 25°C[3] |
| Refractive Index | - | - | - | n20/D 1.553 | n20/D 1.566 | n20/D 1.531[3] |
| Boiling Point | - | - | - | - | 79°C/7 mmHg | - |
| InChI Key | ZLUWZDGMZGVBGM-UHFFFAOYSA-N[4] | YPTHSYKJDRMAJY-UHFFFAOYSA-N[1] | BYZMZJIWCQTYSR-UHFFFAOYSA-N[2] | HUVAOAVBKOVPBZ-UHFFFAOYSA-N | RYVOZMPTISNBDB-UHFFFAOYSA-N | FCYZOOHWUOEAOX-UHFFFAOYSA-N[3] |
Note: Data for this compound is not currently available in the searched public databases. The difluoromethoxy group is expected to increase the molecular weight and may influence the lipophilicity and electronic properties compared to the hydroxyl or fluoro analogs.
Experimental Protocols for Characterization
The characterization of novel phenols like this compound would typically involve a suite of spectroscopic and chromatographic techniques to determine its structure, purity, and physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure by identifying the connectivity of atoms.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
The ¹H NMR spectrum of a phenol will typically show a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and aromatic protons in the 6-8 ppm region.[5][6]
-
The ¹³C NMR will show a characteristic signal for the carbon bearing the hydroxyl group in the 150-160 ppm region.
-
¹⁹F NMR is crucial for fluorinated compounds and will provide information on the chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum. The molecular ion peak (M+) will confirm the molecular weight.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., 0.1% formic acid).
-
Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.
-
Visualizing Experimental Workflows and Potential Biological Relevance
To aid in the conceptualization of the synthesis and potential application of this compound, the following diagrams are provided.
Caption: A potential synthetic route to this compound.
Caption: A simplified diagram of the Nrf2-ARE pathway, a potential target for the antioxidant activity of bromophenols. Marine bromophenols have shown a variety of biological activities, including antioxidant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 2.6. Analysis of Phenolic Compounds [bio-protocol.org]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical step in the synthesis of novel pharmaceutical intermediates like 5-Bromo-2-difluoromethoxy-4-fluorophenol. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and data interpretation to aid researchers in selecting the most appropriate method for their needs. We also present a comparison with alternative fluorinated phenol derivatives to provide a broader context for purity evaluation in drug discovery and development.
Introduction to Purity Assessment
This compound is a halogenated and fluorinated phenol derivative with potential applications in medicinal chemistry. The presence of bromine, fluorine, and a difluoromethoxy group imparts unique physicochemical properties that are of interest in the design of novel therapeutic agents.[1][2] However, the synthetic route to this molecule can introduce various impurities, including starting materials, byproducts, and over-brominated species. Thorough characterization and quantification of these impurities are essential to ensure the quality, safety, and efficacy of any downstream applications.
This guide focuses on three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.
Comparison of Analytical Techniques
Each analytical method offers distinct advantages and limitations for the purity assessment of this compound. The choice of technique will depend on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | - High quantitative accuracy and precision.- Well-established and widely available.- Suitable for non-volatile and thermally labile compounds. | - May require chromophores for sensitive detection.- Peak co-elution can be a challenge.- Does not provide structural information of unknown impurities. | 95-100% |
| GC-MS | Separation based on volatility and polarity, with mass spectrometric detection for identification. | - Excellent for separating volatile impurities.- Provides structural information for impurity identification.- High sensitivity. | - Requires derivatization for polar compounds like phenols to increase volatility.[3][4][5] - Not suitable for thermally labile compounds. | 90-99.9% |
| ¹⁹F NMR | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information. | - Highly specific for fluorine-containing compounds.- Provides structural information and can identify positional isomers.- Quantitative without the need for a specific reference standard of the analyte.[6] - Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Requires specialized equipment and expertise. | 90-100% |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established protocols for the analysis of halogenated phenols.[7][8][9]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient:
-
Start with 40% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 280 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the phenolic hydroxyl group, derivatization is recommended to improve volatility and peak shape.[3][10][11]
Derivatization (Silylation):
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
GC-MS system with a capillary column suitable for separating substituted phenols (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
GC Parameters:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
This technique is particularly powerful for fluorinated molecules, providing both qualitative and quantitative data.[6][12][13]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into an NMR tube.
-
Add a known amount of an internal standard. A suitable internal standard should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene or hexafluorobenzene).[14][15]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Parameters:
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 10-30 seconds for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all fluorine signals.
Potential Impurities and Their Identification
During the synthesis of this compound, several impurities may arise. Understanding these potential byproducts is crucial for developing robust analytical methods and purification strategies.
Potential Impurities:
-
Unreacted Starting Materials: e.g., 2-difluoromethoxy-4-fluorophenol.
-
Over-brominated Species: e.g., 2,5-dibromo-2-difluoromethoxy-4-fluorophenol. The synthesis of similar dibromo compounds has been reported.[16][17][18][19][20]
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring.
-
Residual Solvents and Reagents.
Identification:
-
GC-MS: The mass spectra of impurities can provide fragmentation patterns that help in their structural elucidation.
-
¹⁹F NMR: The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment of the fluorine atoms, allowing for the identification of isomers and other structurally related impurities.[21]
Comparison with Alternative Fluorinated Phenols
To provide a benchmark for purity assessment, it is useful to compare this compound with other commercially available, structurally related fluorinated phenols.
| Compound | Structure | Typical Purity (Commercial) | Key Purity Challenges |
| This compound | [Image of this compound structure] | >97% | Potential for over-bromination and isomeric impurities. |
| 4-Bromo-2,5-difluorophenol | [Image of 4-Bromo-2,5-difluorophenol structure] | >98% | Isomeric purity can be a concern depending on the synthetic route. |
| 2-Bromo-4,5-difluorophenol | [Image of 2-Bromo-4,5-difluorophenol structure] | >98% | Removal of starting materials and regioisomers.[22] |
| 5-Bromo-2,4-difluorophenol | [Image of 5-Bromo-2,4-difluorophenol structure] | >95% | Control of bromination selectivity.[23] |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for GC-MS Purity and Impurity Profiling.
Caption: Workflow for ¹⁹F NMR Quantitative Purity Assay.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV provides a robust and accurate method for routine purity determination. GC-MS is invaluable for the identification of volatile impurities, particularly after derivatization. ¹⁹F NMR spectroscopy offers a highly specific and quantitative tool that is uniquely suited for fluorinated compounds, enabling straightforward identification of fluorine-containing impurities. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized material, ensuring the reliability and reproducibility of their scientific findings and the quality of potential drug candidates.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]
- 17. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 18. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Bromo-4,5-difluorophenol manufacturers and suppliers in india [chemicalbook.com]
- 23. 5-Bromo-2,4-difluorophenol | 355423-48-2 [sigmaaldrich.com]
Mechanistic Insights and Comparative Analysis of Reactions Involving 5-Bromo-2-difluoromethoxy-4-fluorophenol
For Immediate Release
A comprehensive analysis of the mechanistic pathways and comparative performance of reactions involving 5-Bromo-2-difluoromethoxy-4-fluorophenol is presented here for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of key transformations, including O-difluoromethylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing valuable data to inform synthetic strategies.
Introduction to the Reactivity of this compound
This compound is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively functionalized. The phenolic hydroxyl group, the aryl bromide, and the electron-withdrawing difluoromethoxy and fluoro substituents all contribute to its unique chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide explores the mechanistic details and provides a comparative overview of common reactions involving this compound and its analogs.
Comparative Analysis of Key Reactions
O-Difluoromethylation of Substituted Phenols
The introduction of a difluoromethoxy group onto a phenolic oxygen is a critical transformation. A common method involves the use of difluorocarbene precursors.
Alternative Methods for O-Difluoromethylation:
| Reagent/Method | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Biphasic (e.g., MeCN/H₂O), base (e.g., K₂CO₃), heat | 60-85 | Readily available, bench-stable reagent | Requires heating, moderate yields |
| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH), MeCN/H₂O, room temperature | Moderate | Milder conditions | Phosphonate reagent can be expensive |
| S-(Difluoromethyl)sulfonium salts | Base (e.g., LiOH) | Good to excellent | High yields, bench-stable reagent | May require specific sulfonium salt synthesis |
Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate
-
To a stirred solution of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in a 1:1 mixture of acetonitrile and water (0.2 M) is added sodium chlorodifluoroacetate (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred vigorously for 4-6 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
Reaction Workflow: O-Difluoromethylation
Caption: General workflow for the O-difluoromethylation of a substituted phenol.
Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
The carbon-bromine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with a boronic acid or ester.
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling:
| Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ (aq) | Toluene/Dioxane | 70-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 85-95 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-BuOH | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling [1]
-
In a reaction vessel, this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., 2M aqueous K₂CO₃, 2.0 eq) are combined in a suitable solvent (e.g., toluene/dioxane 4:1).[1]
-
The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 85-100 °C for 4-12 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
References
Literature Precedents for Reactions of 5-Bromo-2-difluoromethoxy-4-fluorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of documented chemical reactions involving 5-Bromo-2-difluoromethoxy-4-fluorophenol, a key intermediate in the synthesis of advanced pharmaceutical compounds. The information presented is based on a thorough review of patent literature, offering insights into the reactivity of this versatile building block.
Introduction to the Reactivity of this compound
This compound possesses three primary sites for chemical modification: the phenolic hydroxyl group, the bromine atom, and the activated aromatic ring. These functional groups allow for a range of transformations, making this molecule a valuable precursor in medicinal chemistry. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents activates the aromatic ring for nucleophilic substitution, while the bromine atom is a handle for various cross-coupling reactions. The phenolic hydroxyl group can readily participate in etherification and esterification reactions.
This guide focuses on a documented example of a nucleophilic aromatic substitution (SNAr) reaction, a key transformation in the synthesis of biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary literature precedent found for the reaction of this compound is its use in a nucleophilic aromatic substitution reaction. In this transformation, the phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring.
A specific example is detailed in patent WO2017132511A1, which describes the synthesis of substituted pyridine derivatives as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory and autoimmune diseases.
Comparative Data for SNAr Reaction
The following table summarizes the key parameters for the SNAr reaction of this compound with a substituted chloropyridine.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Reference |
| 5-Bromo-2-(difluoromethoxy)-4-fluorophenol | 2-chloro-3-cyano-4-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyridine | Cesium Carbonate | DMF | 80 °C | 12 h | 3-cyano-4-((3S,5R)-3,5-dimethylpiperazin-1-yl)-2-((5-bromo-2-(difluoromethoxy)-4-fluorophenyl)oxy)pyridine | WO2017132511A1 |
Experimental Protocol: Synthesis of 3-cyano-4-((3S,5R)-3,5-dimethylpiperazin-1-yl)-2-((5-bromo-2-(difluoromethoxy)-4-fluorophenyl)oxy)pyridine
This protocol is adapted from the general procedures described in patent WO2017132511A1.
Materials:
-
5-Bromo-2-(difluoromethoxy)-4-fluorophenol
-
2-chloro-3-cyano-4-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyridine
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 5-Bromo-2-(difluoromethoxy)-4-fluorophenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added cesium carbonate (1.5 equivalents).
-
The mixture is stirred at room temperature for 10 minutes to facilitate the formation of the phenoxide.
-
2-chloro-3-cyano-4-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyridine (1.2 equivalents) is then added to the reaction mixture.
-
The reaction vessel is sealed and the mixture is heated to 80 °C.
-
The reaction is monitored by an appropriate method (e.g., TLC or LC-MS) for the disappearance of the starting materials. The typical reaction time is 12 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Experimental Workflow Diagram
Caption: Experimental workflow for the SNAr reaction.
Potential Alternative Reactions
While the SNAr reaction is the most concretely documented transformation for this compound, its structure suggests the feasibility of other important reactions widely used in medicinal chemistry. Researchers can consider the following transformations for further derivatization:
-
Suzuki-Miyaura Coupling: The bromine atom on the aromatic ring is a suitable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents at this position, significantly increasing molecular diversity.
-
Buchwald-Hartwig Amination: The aryl bromide can also undergo palladium-catalyzed Buchwald-Hartwig amination with a broad range of primary and secondary amines, as well as amides and carbamates. This reaction is a powerful tool for the formation of C-N bonds.
-
O-Alkylation/Etherification: The phenolic hydroxyl group can be alkylated to form various ethers. This can be achieved under Williamson ether synthesis conditions (using a base and an alkyl halide) or through other methods like the Mitsunobu reaction, providing access to a different class of derivatives.
-
Esterification: The phenol can be readily converted to esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions.
A comparison of the potential reaction sites is illustrated in the diagram below.
Caption: Potential reaction sites on the molecule.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While the currently available literature primarily details its application in SNAr reactions for the synthesis of complex heterocyclic compounds, its chemical structure holds significant potential for a variety of other transformations. This guide provides researchers with both a concrete, experimentally documented protocol and a forward-looking perspective on the synthetic utility of this important intermediate. The provided data and workflows are intended to facilitate the design and execution of novel synthetic routes in drug discovery and development programs.
A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-2-difluoromethoxy-4-fluorophenol and Related Halogenated Phenols
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-Bromo-2-difluoromethoxy-4-fluorophenol. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide leverages experimental data from structurally similar halogenated phenols to infer a potential biological activity profile. The following sections present comparative cytotoxicity and enzyme inhibition data, detailed experimental protocols for key assays, and visual representations of relevant biological and experimental workflows.
Introduction to Halogenated Phenols and Cross-Reactivity
Halogenated phenols are a class of compounds widely utilized in the development of pharmaceuticals and agrochemicals. The inclusion of halogen atoms can significantly alter the physicochemical properties of the parent phenol, influencing its binding affinity, metabolic stability, and potential for off-target effects. Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, is a critical consideration in drug discovery. Understanding the cross-reactivity profile of a compound like this compound is essential for predicting its potential therapeutic efficacy and toxicity.
This guide explores the cross-reactivity through the lens of three common in vitro assays: kinase inhibition profiling, receptor binding assays, and cytotoxicity assays. While direct experimental data for this compound is not available in the public domain, the data presented for analogous brominated and fluorinated phenols provides a valuable framework for understanding its likely biological behavior.
Comparative Experimental Data
The following tables summarize publicly available data on the cytotoxicity and enzyme inhibition of various halogenated phenols. This data serves as a surrogate for a direct cross-reactivity study of this compound.
Table 1: Comparative Cytotoxicity of Halogenated Phenols
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| 2,4,6-Trichlorophenol (TCP) | Human EPS Cells | Cytotoxicity | Cell Viability | Dose-dependent cytotoxicity observed | [1] |
| 2,4,6-Tribromophenol (TBP) | Human EPS Cells | Cytotoxicity | Cell Viability | Dose-dependent cytotoxicity observed | [1][2] |
| 2,4,6-Triiodophenol (TIP) | Human EPS Cells | Cytotoxicity | Cell Viability | Most cytotoxic of the tested trihalophenols | [1][2] |
| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | Cytotoxicity | Cell Survival | Twice as toxic as aminopterin | [3] |
| 2'-Fluoroaminopterin | L1210 (Mouse Leukemia) | Cytotoxicity | Cell Survival | Equivalent toxicity to aminopterin | [3] |
| Various Diphenols and Triphenols | Human Melanoma and Leukemia Cell Lines | Cytotoxicity | Cell Survival | Di- and triphenols were significantly more toxic than monophenols | [4] |
Table 2: Comparative Enzyme Inhibition of Halogenated Phenols
| Compound/Derivative | Target Enzyme | Inhibition Metric (Kᵢ or IC₅₀) | Selectivity Notes | Reference |
| Bromophenol Derivative | Carbonic Anhydrase I (hCA I) | Kᵢ: 0.54 nM - 8.4 nM | Exhibited excellent inhibitory effects in the low nanomolar range against hCA I and hCA II. | [5] |
| Bromophenol Derivative | Carbonic Anhydrase II (hCA II) | Kᵢ: 0.97 nM - 48.3 nM | Showed powerful inhibition against hCA II. | [5] |
| Bromophenol Derivative HPN | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀: 0.63 µM | Highly selective against other protein tyrosine phosphatases (TCPTP, LAR, SHP-1, and SHP-2). | [5] |
| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | Inducible Nitric Oxide Synthase (iNOS) | - | The best inhibitor of iNOS and more selective towards other NOS isoforms. | [6] |
| 3'-Fluoroaminopterin | Dihydrofolate Reductase (Human HeLa cells) | - | Bound two- to threefold more tightly than aminopterin. | [3] |
| 2'-Fluoroaminopterin | Dihydrofolate Reductase (Human HeLa cells) | - | Bound essentially the same as aminopterin. | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of cross-reactivity studies for this compound.
Kinase Selectivity Profiling using ADP-Glo™ Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
a. Materials:
-
Kinase enzyme of interest
-
Substrate specific to the kinase
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase reaction buffer
-
White opaque 96-well or 384-well plates
b. Procedure:
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its substrate, ATP, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-kinase control for background luminescence.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[7][8]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[7][9]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[7][9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand with known affinity for the receptor
-
This compound (or other unlabeled test compounds)
-
Assay binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
b. Procedure:
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[10][11]
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.[10]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[12]
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
a. Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.[14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by a phenolic compound and a typical experimental workflow for cross-reactivity screening.
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.
Diagram 2: Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.
Disclaimer: The information provided in this guide is for research and informational purposes only. The comparative data is based on structurally related compounds and may not be representative of the actual biological activity of this compound. It is highly recommended that direct experimental validation be performed to accurately characterize the cross-reactivity profile of this specific compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative cytotoxicity studies of halophenolic disinfection byproducts using human extended pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of phenols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-difluoromethoxy-4-fluorophenol: A Step-by-Step Guide
The proper disposal of 5-Bromo-2-difluoromethoxy-4-fluorophenol is critical to ensure laboratory safety and environmental protection. As a halogenated phenol derivative, this compound is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. This compound is expected to be harmful if swallowed and a skin irritant.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin exposure.
Handling:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust if handling the solid form.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
A spill kit appropriate for halogenated organic compounds should be available in the laboratory.
Waste Classification and Segregation
This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine atoms.[1] It is imperative to segregate this waste stream from non-halogenated organic waste and other incompatible chemicals.
| Parameter | Value/Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1] |
| Halogen Content Threshold | > 2% of any halogen | [2] |
| Incompatible Waste Streams | Non-halogenated organic waste, strong oxidizing agents, strong bases, reactive metals. | [3][4][5] |
| Aqueous Phenol Solutions | Must be treated as hazardous waste. Do not drain dispose. | [6] |
Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
-
Primary Container: Collect waste this compound in a designated, leak-proof, and shatter-proof container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are often suitable.[7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[6] Do not use abbreviations or chemical formulas on the primary label.[8]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7]
2. Disposal of Different Waste Forms:
-
Solid Waste:
-
Pure, unadulterated solid this compound should be collected in the designated halogenated waste container.
-
Contaminated materials such as gloves, paper towels, and weighing papers should be placed in a sealed, labeled bag and then into a suitable container for solid hazardous waste.[9] These are typically sent for incineration.[9]
-
-
Liquid Waste:
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and bases.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method for the final disposal of halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[1][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. Incompatibility of major chemicals - Labor Security System [laborsecurity.com]
- 6. ehs.uc.edu [ehs.uc.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-difluoromethoxy-4-fluorophenol
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 5-Bromo-2-difluoromethoxy-4-fluorophenol. This guide provides a detailed operational plan to ensure the safe utilization of this compound in your laboratory, from initial handling to final disposal, thereby fostering a secure and productive research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes to protect from splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a variety of chemicals.[1][2] Neoprene gloves provide protection against a broad range of oils, acids, and solvents.[2] Always inspect gloves for integrity before use and change them immediately upon contamination.[3] |
| Body Protection | Flame-resistant lab coat | A lab coat should be fully buttoned to cover as much skin as possible.[3] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator | Engineering controls like fume hoods are the first line of defense.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] |
Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is paramount for minimizing exposure and ensuring safety. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Protocol Details:
-
Preparation:
-
Ensure that a designated, well-ventilated area, preferably a chemical fume hood, is clean and ready for use.
-
Verify that an eyewash station and safety shower are accessible and operational.[5]
-
Assemble all necessary PPE as detailed in Table 1.
-
Prepare a spill kit appropriate for halogenated organic compounds.
-
-
Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE during inspection.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Handling and Use:
-
Waste Disposal:
-
Dispose of all waste, including contaminated PPE and empty containers, as hazardous waste.[5][6]
-
Solid waste should be placed in a suitable, sealed container.[8][9]
-
Liquid waste containing this compound should be collected in a shatter-proof bottle, clearly labeled as "Halogenated Organic Waste".[8][9][10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Spill and Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
For a small spill: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[8]
-
For a large spill: Evacuate the area and contact your institution's environmental health and safety department.
-
Logical Relationship of Safety Measures
The following diagram illustrates the logical hierarchy of controls for safely managing the risks associated with this compound.
Caption: Hierarchy of controls for chemical safety.
This structured approach, prioritizing engineering and administrative controls before relying on personal protective equipment, forms the foundation of a robust safety culture. By implementing these guidelines, researchers can confidently and safely advance their work while minimizing risks.
References
- 1. mcrsafety.com [mcrsafety.com]
- 2. hsa.ie [hsa.ie]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 10. uakron.edu [uakron.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
